Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate CAS number and molecular weight
Architecting Alpha-Helix Mimetics: A Technical Whitepaper on Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate Executive Summary In the landscape of modern peptidomimetic drug discovery, overcoming the proteolytic inst...
Author: BenchChem Technical Support Team. Date: April 2026
Architecting Alpha-Helix Mimetics: A Technical Whitepaper on Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Executive Summary
In the landscape of modern peptidomimetic drug discovery, overcoming the proteolytic instability and poor bioavailability of natural peptides is paramount. Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7) has emerged as a critical aza-peptide building block[1]. By replacing the traditional alpha-carbon with a nitrogen atom, this intermediate introduces rigid conformational constraints that perfectly mimic protein alpha-helices and beta-turns[2]. It is most notably utilized in the synthesis of PRI-724 and related CBP/β-catenin signaling pathway inhibitors, which are actively investigated for oncology and fibrotic disease indications[3],.
Physicochemical Profiling & Molecular Identity
To ensure reproducible synthetic workflows, understanding the baseline quantitative metrics of this intermediate is required.
Intermediate for Wnt/β-catenin inhibitors (e.g., PRI-724)
Structural Causality & Mechanistic Rationale
Why is this specific molecule so critical in the synthesis of Wnt pathway inhibitors? The answer lies in its tripartite structural design, where each functional group serves a distinct mechanistic purpose:
The Hydrazine Core (-NH-NH-): Unlike standard peptide bonds, the N-N bond restricts the
ϕ
and
ψ
dihedral angles. This steric constraint forces the resulting polymer into a stable beta-turn or alpha-helical conformation, preventing proteolytic degradation while maintaining the precise 3D geometry required for target binding[2].
The Benzylcarbamoyl Pharmacophore: The -C(=O)NH-CH2-Ph group acts as an aromatic anchor. In the context of CBP (CREB-binding protein) inhibitors, this benzyl moiety mimics the side chain of a Phenylalanine or Tyrosine residue, slotting perfectly into the hydrophobic binding pocket of CBP to competitively displace β-catenin[3].
The Tert-Butyl Acetate Group: The -CH2-COOtBu moiety serves as an orthogonally protected C-terminal extension. The bulky tert-butyl group prevents premature nucleophilic attack and unwanted dimerization during early synthetic steps, while remaining easily cleavable under mildly acidic conditions[1].
Aberrant Wnt/β-catenin signaling drives neoplastic proliferation and tissue fibrosis. When β-catenin translocates to the nucleus, it binds to the co-activator CBP, driving the expression of oncogenes like c-Myc and Survivin[3]. Compounds synthesized from Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (such as PRI-724) specifically bind to CBP, blocking this interaction and forcing β-catenin to bind p300 instead, which promotes cellular differentiation over proliferation.
Caption: Mechanism of action: Alpha-helix mimetics block the β-Catenin/CBP interaction in the nucleus.
Self-Validating Experimental Protocol: Synthesis of the Pyrazino-Triazine Core
To convert this building block into an active alpha-helix mimetic, a precise, self-validating synthetic workflow must be executed. The following protocol details the causality behind the deprotection and cyclization phases[3],[2].
Phase 1: Orthogonal Deprotection
Reaction Setup: Dissolve Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (1.0 eq) in a 1:1 (v/v) mixture of anhydrous Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
Causality: TFA provides the necessary protonation to cleave the tert-butyl ester via an E1 elimination mechanism, releasing isobutylene gas. DCM ensures complete solvation of the hydrophobic benzyl moiety.
Validation & Monitoring: Stir at 25°C for 2 hours. Monitor via LC-MS.
System Validation: The reaction is self-driving; the irreversible evolution of isobutylene gas pushes the equilibrium to completion. LC-MS should show the disappearance of the m/z 279 peak and the emergence of the free acid mass.
Workup: Evaporate the solvent under reduced pressure. Co-evaporate twice with chloroform.
Causality: Residual TFA will protonate the amine of the subsequent coupling partner, killing the next reaction. Chloroform forms an azeotrope with TFA, ensuring its complete removal.
Phase 2: Peptide Coupling & Cyclization
Activation: Dissolve the resulting acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes.
Causality: EDC activates the carboxylic acid. HOBt immediately reacts with the O-acylisourea intermediate to form a stable, yet highly reactive, OBt-ester. This prevents side reactions like N-acylurea formation.
Coupling: Add the target dipeptide/amine partner (1.0 eq) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic base, keeping the incoming amine deprotonated and nucleophilic without competing for the activated ester.
Intramolecular Cyclization: Upon successful coupling, subject the intermediate to basic or thermal conditions to drive intramolecular cyclization, forming the octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-4,7-dione core characteristic of PRI-724.
Caption: Step-by-step synthetic workflow from the protected intermediate to the final mimetic core.
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide: Toxicological Profiling and Synthetic Application of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Executive Summary
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7) is a highly specialized hydrazine derivative utilized extensively as a synthetic building block in modern medicinal chemistry[1]. Its primary application lies in the synthesis of small-molecule inhibitors targeting the CBP/β-catenin signaling pathway, such as PRI-724 and ICG-001 analogs[2][3]. These compounds are critical in reversing late-stage fibrotic injuries and suppressing oncogenic proliferation[2]. Given the inherent reactivity of the hydrazine moiety, handling this intermediate requires rigorous adherence to specific Material Safety Data Sheet (MSDS) protocols. This guide synthesizes its physicochemical properties, toxicological mechanisms, self-validating safety protocols, and step-by-step application in synthetic workflows.
Physicochemical Profiling & Quantitative Data
Understanding the physical parameters of the compound is the first step in predicting its behavior in both biological and synthetic environments. The bulky tert-butyl and benzyl groups significantly lower the vapor pressure compared to unsubstituted hydrazines, thereby altering its risk profile.
Hydrazine linker, tert-butyl ester, benzylcarbamoyl group
Mechanistic Toxicology and MSDS Profiling
While standard MSDS documentation provides hazard codes, drug development professionals must understand the mechanistic causality behind these warnings to design effective safety protocols.
Skin Sensitization (Category 1 - H317): Hydrazine derivatives possess highly nucleophilic nitrogen atoms. Upon dermal exposure, these nitrogens can undergo covalent binding with epidermal proteins. This haptenation process creates novel protein complexes recognized by Langerhans cells, triggering an adaptive immune response and subsequent allergic contact dermatitis.
Eye/Skin Irritation (Category 2 - H315/H319): The compound's basicity and potential to induce localized oxidative stress upon metabolic degradation lead to cellular membrane disruption in mucosal tissues.
Systemic Toxicity: Unlike free hydrazine, which is highly volatile and a known hepatotoxin/carcinogen, the steric hindrance provided by the tert-butyl acetate and benzylcarbamoyl moieties drastically reduces volatility. Consequently, the inhalation hazard is minimized at room temperature, shifting the primary exposure vector to dermal contact and accidental ingestion.
Self-Validating Safety & Handling Protocols
To ensure absolute trustworthiness in laboratory safety, protocols must be self-validating—meaning the system inherently verifies its own safety status before the operator proceeds.
Environmental Control:
Protocol: Handle exclusively within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
Validation Check: Before opening the reagent vessel, the operator must verify the digital anemometer reading displays a face velocity of 80–100 feet per minute (fpm). If the alarm sounds or the reading drops, the procedure is immediately aborted.
Personal Protective Equipment (PPE):
Protocol: Wear double nitrile gloves (outer layer ≥8 mil thickness), a fully buttoned lab coat, and splash-proof chemical goggles.
Causality: Hydrazine derivatives can permeate standard latex or thin nitrile over prolonged exposure, particularly when dissolved in organic solvents like acetonitrile (CH3CN) which act as penetration enhancers.
Spill Management & Decontamination:
Protocol: In the event of a powder spill, cover with an inert, non-combustible absorbent (e.g., vermiculite). Do not use paper towels or sawdust, as hydrazines can react exothermically with organic materials. Decontaminate the surface with a 5% sodium hypochlorite (bleach) solution.
Causality: Hypochlorite acts as a mild oxidizing agent, rapidly converting the reactive hydrazine moiety into inert nitrogen gas and corresponding inactive byproducts.
Validation Check: Following cleanup, swab the area and apply a colorimetric hydrazine detection reagent (e.g., p-dimethylaminobenzaldehyde). A lack of yellow/orange color change validates the complete neutralization of the spill.
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a critical intermediate in synthesizing Wnt pathway modulators[2]. The following protocol details its alkylation, explaining the chemical logic behind each step.
Step-by-Step Methodology:
System Purging: Flame-dry a round-bottom flask and purge with Argon gas. Causality: Hydrazines are susceptible to auto-oxidation in the presence of atmospheric oxygen and trace metals; an inert atmosphere preserves the integrity of the starting material.
Dissolution: Dissolve 0.22 mmol of the hydrazine intermediate in 1.5 mL of anhydrous acetonitrile (CH3CN).
Base & Catalyst Addition: Add 0.43 mmol of Sodium Bicarbonate (NaHCO3) and 3.7 mg of Potassium Iodide (KI). Causality: NaHCO3 is chosen as a mild, non-nucleophilic base. It scavenges the hydrobromic acid (HBr) generated during the reaction without being strong enough to hydrolyze the acid-sensitive tert-butyl ester. KI is added to initiate a Finkelstein reaction, converting the incoming alkyl bromide into a more reactive alkyl iodide in situ, thereby accelerating the SN2 substitution.
Electrophile Introduction: Add 0.24 mmol of 5-(bromomethyl)-3-phenylisoxazole to the suspension.
Thermal Activation: Stir the mixture at 65°C for 20 hours.
Validation Check: At hour 18, extract a 5 µL aliquot and analyze via LC-MS. The reaction is validated as complete only when the mass peak corresponding to the starting hydrazine (m/z 279.3) is entirely depleted.
Workup & Purification: Cool to room temperature. Filter the suspension to remove the insoluble inorganic salts (NaBr, NaHCO3). Evaporate the filtrate under reduced pressure and purify the residue via silica gel chromatography to isolate the alkylated intermediate.
Workflow for the alkylation of the hydrazine intermediate to form CBP inhibitors.
Pharmacological Context: The Wnt/β-Catenin Pathway
The ultimate purpose of synthesizing these compounds is to disrupt aberrant cellular signaling. In conditions like pulmonary fibrosis or various carcinomas, the Wnt signaling pathway becomes hyperactivated. The downstream product derived from our hydrazine intermediate acts by specifically binding to the CREB-binding protein (CBP). This binding competitively inhibits the interaction between CBP and stabilized β-catenin, thereby halting the transcription of profibrotic and oncogenic target genes[2][3].
Mechanism of action for CBP/β-catenin inhibitors derived from the hydrazine intermediate.
References
Title: US20210317123A1 - Cbp/catenin signaling pathway inhibitors and uses thereof
Source: Google Patents
URL
Title: PRI-724, ICG 001, What is correct structure?
Source: New Drug Approvals
URL: [Link]
Pharmacokinetics and Bioavailability of Aza-Peptide Wnt Inhibitors: A Technical Guide to Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate Derivatives
Executive Summary Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS 959658-44-7) is a highly specialized chemical intermediate that serves as the foundational building block for a unique class of peptidomimetic dr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS 959658-44-7) is a highly specialized chemical intermediate that serves as the foundational building block for a unique class of peptidomimetic drugs[1]. Specifically, this hydrazinyl acetate core is utilized to synthesize specific CREB-binding protein (CBP)/β-catenin antagonists, most notably the in vitro tool compound ICG-001 and its clinical-stage prodrug PRI-724 [2].
While these compounds exhibit profound efficacy in eliminating cancer stem cells and reversing fibrosis, their translation to the clinic is heavily dictated by the pharmacokinetic (PK) and bioavailability limitations inherent to their aza-peptide structures. This whitepaper provides an in-depth analysis of the mechanistic rationale behind these compounds, their pharmacokinetic profiles, and the self-validating experimental protocols required to quantify their systemic exposure.
Mechanistic Grounding: The Causality of CBP/β-Catenin Antagonism
To understand the pharmacokinetic requirements of these compounds, one must first understand the structural causality of their mechanism of action. The aza-glycine scaffold derived from tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate forms a rigid β-turn mimetic structure. This conformation is critical because it binds with high affinity (Kd ~1 nM) specifically to the N-terminus of the CBP co-activator[3].
In aberrant Wnt signaling, accumulated intracellular β-catenin translocates to the nucleus and preferentially recruits CBP to drive the transcription of proliferation and stemness-related genes (e.g., c-Myc, Survivin/BIRC5)[4]. By sterically occluding the CBP/β-catenin interaction, hydrazinyl acetate derivatives force β-catenin to bind to the closely related, but functionally distinct, co-activator p300 [5]. This forced co-activator switching initiates a symmetric differentiation transcriptional program (e.g., upregulating EphB2), effectively exhausting the cancer stem cell pool without inducing systemic cytotoxicity to normal somatic stem cells[3].
Caption: Mechanism of CBP/β-catenin antagonism by hydrazinyl acetate derivatives.
The transition of these molecules from bench to bedside has been historically bottlenecked by the physicochemical properties of the aza-peptide core. Because peptidomimetics are highly susceptible to proteolytic cleavage and exhibit poor membrane permeability, achieving therapeutic systemic exposure requires extensive structural engineering.
Compound Evolution and PK Profiles
ICG-001: The first-generation compound demonstrates high biochemical potency but suffers from rapid plasma clearance, a high volume of distribution, and extremely poor oral bioavailability (<10%). Consequently, it is restricted to in vitro use or requires intravenous (IV) administration in murine models[6].
PRI-724 & C-82: To overcome the severe aqueous solubility issues of ICG-001, PRI-724 was developed as a phosphorylated prodrug. Upon IV infusion, PRI-724 is rapidly cleaved by endogenous phosphatases into its active, non-phosphorylated metabolite, C-82 [6]. In Phase Ia clinical trials, continuous IV infusion achieved sustained plasma levels without reaching a maximum tolerated dose (MTD) up to 1280 mg/m²/day, establishing a favorable safety profile[5].
E7386: Representing the third generation of this class, E7386 was specifically optimized for microsomal stability and membrane permeability based on the C-82 core. This structural evolution successfully yielded an orally active CBP/β-catenin modulator capable of modulating the tumor microenvironment in solid tumors[7].
Experimental Protocols: Self-Validating PK/PD Systems
To accurately determine the absolute bioavailability and PK parameters of newly synthesized hydrazinyl acetate derivatives, researchers must employ a rigorous, self-validating LC-MS/MS workflow. The following protocol ensures data integrity by coupling systemic exposure quantification with downstream pharmacodynamic (PD) target engagement.
Caption: Standardized LC-MS/MS workflow for evaluating aza-peptide bioavailability.
Formulation & Dosing: Prepare the hydrazinyl acetate compound in a vehicle optimized for solubility (e.g., 5% DMSO, 40% PEG400, 55% Saline). Administer the compound via tail vein injection (e.g., 2 mg/kg for IV clearance data) and via oral gavage (e.g., 10 mg/kg for PO absorption data) to a cohort of male C57BL/6 mice[9].
Serial Blood Sampling: Collect 25 μL of blood via tail nick at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose) directly into heparin-coated capillary tubes to prevent coagulation[9].
Plasma Extraction (Protein Precipitation): Centrifuge the blood samples at 4°C to isolate plasma. Add 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., a deuterated analog of ICG-001). Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins.
LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Utilize a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid). Calculate the Area Under the Curve (AUC) for both IV and PO routes to determine absolute bioavailability (
F=(AUCPO×DoseIV)/(AUCIV×DosePO)
).
Pharmacodynamic (PD) Biomarker Validation: To prove that the measured plasma concentration translates to target engagement, extract RNA from peripheral blood mononuclear cells (PBMCs) or tumor biopsies. Perform RT-qPCR to verify the downregulation of BIRC5 (Survivin) and the upregulation of EphB2, which serve as validated PK/PD biomarkers for specific CBP/β-catenin antagonism[3].
Clinical Implications & Future Directions
The pharmacokinetic optimization of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate derivatives remains a critical frontier in oncology and fibrotic disease therapy[10]. While continuous IV formulations like PRI-724 have successfully demonstrated safety and target engagement in leukemia and solid tumors, the requirement for intravenous delivery limits widespread chronic use and introduces potential hepatic toxicities[6].
The future of targeting the Wnt/β-catenin pathway relies heavily on the success of orally bioavailable analogs like E7386. By achieving systemic exposure via the oral route, these next-generation compounds open the door for sustained, outpatient dosing regimens and synergistic combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1 mAbs)[7].
In vitro biological activity and assays for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
An In-Depth Technical Guide to the In Vitro Biological Activity and Assays for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate and Its Pharmacophoric Derivatives Executive Summary and Chemical Context Tert-butyl 2-(2...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Biological Activity and Assays for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate and Its Pharmacophoric Derivatives
Executive Summary and Chemical Context
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7) is a highly specialized aza-peptide building block[1][2]. While it does not act as a standalone therapeutic agent, it provides the critical pharmacophoric core—the benzylcarbamoyl-hydrazinyl-acetate moiety—required for the synthesis of β-turn peptidomimetics. When cyclized into a pyrazino-triazine or isoxazole scaffold, this moiety mimics the α-helical conformation of β-catenin.
This structural mimicry enables its derivatives (most notably ICG-001 and PRI-724 ) to selectively bind the N-terminus of the CREB-binding protein (CBP)[3][4]. By occupying this pocket, the elaborated compounds disrupt the interaction between CBP and β-catenin, thereby silencing canonical Wnt signaling pathways that drive oncogenic proliferation and fibrotic diseases[4][5].
Mechanistic Rationale: Diverting the Wnt/β-Catenin Pathway
To understand the biological assays applied to this compound class, one must first understand the causality of the target pathway. In a constitutively active Wnt environment (common in colorectal cancers due to APC mutations), stabilized β-catenin translocates to the nucleus[6]. There, it must recruit a co-activator to drive transcription. It faces a bifurcated choice:
CBP (CREB-binding protein): Drives genes associated with cellular proliferation and survival (e.g., Survivin, c-Myc, Cyclin D1)[4][7].
p300: A highly homologous co-activator that, when bound to β-catenin, drives genes associated with cellular differentiation[5][7].
Derivatives of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate are designed to be exquisitely selective. They bind CBP but not p300[7]. This forces β-catenin to utilize p300, shifting the cellular phenotype from uncontrolled proliferation to differentiation and apoptosis[7].
Figure 1: Wnt/β-catenin signaling divergence and the selective disruption of CBP by hydrazinyl acetate derivatives.
Quantitative In Vitro Activity Profiling
Because tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a synthetic intermediate, its isolated in vitro activity is negligible. Its biological value is unlocked post-cyclization[3]. The table below summarizes the comparative in vitro data demonstrating why the elaboration of this building block is necessary to achieve target engagement[4][8].
As a Senior Application Scientist, I mandate that all screening workflows for this compound class incorporate internal controls to rule out false positives (e.g., off-target cytotoxicity or direct reporter interference).
Figure 2: Sequential in vitro validation workflow for CBP/β-catenin pathway inhibitors.
Purpose: To quantify the functional inhibition of canonical Wnt/β-catenin transcription[7].
Causality & Choice: We utilize SW480 colon cancer cells because they harbor a truncated APC mutation, preventing β-catenin degradation and creating a constitutively active Wnt baseline. The assay is self-validating because it runs TOPFlash (wild-type TCF binding sites) alongside FOPFlash (mutated TCF binding sites). If a compound reduces FOPFlash signal, it is a false positive (acting via direct luciferase inhibition or general cytotoxicity).
Cell Seeding: Seed SW480 cells at
1×104
cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Transfection: Co-transfect cells with either TOPFlash or FOPFlash plasmids (100 ng/well) along with a Renilla luciferase control plasmid (10 ng/well) using Lipofectamine 3000. The Renilla plasmid normalizes for transfection efficiency.
Compound Treatment: After 24 hours, aspirate media. Treat cells with synthesized derivatives of the hydrazinyl acetate (e.g., 0.1, 1.0, 5.0, 10.0 μM) in low-serum media (1% FBS) for 24 hours[8].
Readout: Lyse cells using Dual-Luciferase Reporter Assay System buffer. Measure Firefly luminescence (Wnt activity) and Renilla luminescence (baseline) sequentially.
Data Analysis: Calculate the ratio of Firefly/Renilla. True CBP inhibitors will show a dose-dependent decrease in TOPFlash activity with no change in FOPFlash activity[7].
Protocol B: Co-Immunoprecipitation (Co-IP) for CBP/p300 Selectivity
Purpose: To prove that the biological effect is driven by the physical disruption of the CBP/β-catenin complex, without affecting the p300/β-catenin complex[7].
Causality & Choice: Functional assays (like TOPFlash) cannot prove direct binding. Co-IP physically isolates β-catenin and probes what is attached to it. Probing for p300 acts as the ultimate specificity control.
Lysate Preparation: Treat SW480 cells with 5 μM of the test compound for 12 hours. Wash with ice-cold PBS and lyse in non-denaturing NP-40 buffer containing protease and phosphatase inhibitors.
Pre-clearing: Incubate 500 μg of total protein lysate with Protein A/G agarose beads for 1 hour at 4°C to remove non-specific binding.
Immunoprecipitation: Add 2 μg of anti-β-catenin antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. Add fresh Protein A/G beads for the final 2 hours.
Washing & Elution: Wash beads 4x with NP-40 buffer. Elute complexes by boiling in 2x Laemmli sample buffer for 5 minutes.
Western Blotting: Run the eluate on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane. Probe separate membrane strips with anti-CBP, anti-p300, and anti-β-catenin (as the input control).
Validation: A successful derivative will show a complete loss of the CBP band, while the p300 band remains intact and equal to the vehicle control[7].
Protocol C: Survivin Downregulation and Cell Viability
Purpose: To link the biochemical disruption of CBP to a phenotypic cancer-killing effect[4][7].
Causality & Choice: Survivin is a direct downstream target gene of the CBP/β-catenin complex, but not the p300 complex[7]. By measuring Survivin protein levels and correlating them with MTS viability data, we establish a direct line of causality from drug binding to cell death.
Treatment: Treat SW480 cells with the compound dose-response curve for 48 hours.
Viability Readout (MTS): Add 20 μL of MTS reagent (CellTiter 96 AQueous One) per 100 μL of media. Incubate for 2 hours. Read absorbance at 490 nm to calculate the EC50.
Target Validation (Western Blot): In parallel treated plates, extract total protein. Run a Western blot probing for Survivin (approx. 16 kDa) and c-Myc. Use GAPDH or β-actin as a loading control. A highly active derivative will show >80% reduction in Survivin expression at the calculated EC50 concentration[7].
References
Emami, K. H., et al. "A small molecule inhibitor of beta-catenin/CREB-binding protein transcription." Proceedings of the National Academy of Sciences, 101(34), 12682-12687 (2004).
URL: [Link]
Piergentili, T., et al. "Solution-phase synthesis of ICG-001, a β-turn peptidomimetic molecule inhibitor of β-catenin-Tcf-mediated transcription." Tetrahedron, 63(52), 12912-12916 (2007).
URL: [Link]
US Patent 20210317123A1. "Cbp/catenin signaling pathway inhibitors and uses thereof." Google Patents (2021).
Application Note: Solution-Phase Synthesis of Tert-Butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the aza-peptide building block tert-butyl 2-(2-(benzylca...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a robust, self-validating protocol for the synthesis of the aza-peptide building block tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7)[1].
Introduction & Rationale
Aza-peptides are a highly valuable class of peptidomimetics in drug discovery. By replacing the
α
-carbon of an amino acid with a nitrogen atom, researchers can enhance a peptide's resistance to proteolytic cleavage and restrict its conformational flexibility, often inducing biologically active
β
-turn structures[2].
The target molecule, tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate , serves as an orthogonally protected aza-glycine derivative bearing a benzylcarbamoyl side chain. The most efficient retrosynthetic approach to this semicarbazide core involves the nucleophilic addition of a substituted hydrazine precursor to an isocyanate[3].
Mechanistic Insights & Causality (E-E-A-T)
To ensure high yield and purity, this protocol is designed around the specific steric and electronic properties of the reactants:
Regioselectivity: The starting material, tert-butyl 2-hydrazinylacetate, possesses two nitrogen atoms. The internal secondary amine (N1) is sterically hindered by the bulky tert-butyl acetate group and electronically deactivated by the ester's inductive pull. Conversely, the terminal primary amine (N2) is sterically accessible and highly nucleophilic. Thus, the electrophilic carbon of benzyl isocyanate is selectively attacked by N2, yielding the desired 2-(benzylcarbamoyl) derivative without problematic di-acylation.
Temperature Control: The addition of isocyanates to hydrazines is highly exothermic and rapid[4]. Performing the electrophile addition at 0 °C prevents localized thermal spikes. If the reaction is allowed to overheat, it can drive the intramolecular attack of the newly formed urea nitrogen onto the ester carbonyl, resulting in unwanted hydantoin byproducts—a notorious degradation pathway in aza-peptide synthesis[2].
Base Selection: Commercially available tert-butyl 2-hydrazinylacetate is typically supplied as a hydrochloride salt to prevent auto-oxidation. N,N-Diisopropylethylamine (DIPEA) is utilized to liberate the free hydrazine. DIPEA is selected because its significant steric bulk prevents it from acting as a competing nucleophile against the highly reactive isocyanate.
Reaction Pathway Visualization
Caption: Reaction pathway for the regioselective synthesis of the target aza-peptide precursor.
Quantitative Reaction Setup
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Mass
Volume
Role
tert-Butyl 2-hydrazinylacetate HCl
182.65
1.00
1.83 g
-
Primary Nucleophile
Benzyl isocyanate
133.15
1.05
1.40 g
~1.28 mL
Electrophile
DIPEA
129.24
1.10
1.42 g
~1.91 mL
Non-nucleophilic Base
Anhydrous DCM
84.93
-
-
20.0 mL
Solvent
Step-by-Step Experimental Protocol
This methodology incorporates built-in self-validation steps (In-Process Controls) to ensure the reaction is proceeding correctly before moving to purification.
Caption: Step-by-step experimental workflow for semicarbazide synthesis and isolation.
Phase 1: Preparation and Neutralization
System Purging: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to exclude ambient moisture.
Dissolution: Add 1.83 g (10.0 mmol) of tert-butyl 2-hydrazinylacetate hydrochloride to the flask.
Solvent Addition: Inject 15 mL of anhydrous Dichloromethane (DCM) into the flask via syringe. Stir to form a uniform suspension.
Free-basing: Dropwise, add 1.91 mL (11.0 mmol) of DIPEA. Stir for 10–15 minutes at room temperature. Self-Validation: The cloudy suspension will transition to a clear solution, visually confirming the successful release of the free hydrazine base.
Phase 2: Isocyanate Addition
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Electrophile Preparation: In a separate dry vial, dilute 1.40 g (10.5 mmol) of benzyl isocyanate in 5 mL of anhydrous DCM.
Dropwise Addition: Using a syringe pump or a pressure-equalizing addition funnel, add the benzyl isocyanate solution dropwise over 20 minutes. Maintain vigorous stirring to prevent localized high concentrations of the isocyanate, which could trigger oligomerization.
Phase 3: Reaction Monitoring (IPC) & Workup
Incubation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for an additional 2–4 hours.
In-Process Control (IPC): Validate reaction completion via TLC (Silica gel, Hexane/EtOAc 1:1). Visualize using a Ninhydrin stain. Self-Validation: The primary amine starting material will show a distinct positive (purple/red) ninhydrin spot. The reaction is complete when this spot disappears. Confirm the product mass via LC-MS (
[M+H]+=280.1
m/z).
Quenching: Quench the reaction by adding 10 mL of saturated aqueous
NH4Cl
to neutralize any trace unreacted isocyanate.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (
2×10
mL).
Washing: Wash the combined organic layers sequentially with 0.1 M HCl (10 mL) to selectively protonate and remove residual DIPEA, followed by a brine wash (15 mL).
Drying: Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification
Flash Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexane to 60% EtOAc in Hexane.
Isolation: Pool the fractions containing the pure product (identified via TLC/UV) and concentrate in vacuo to afford tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate as a purified solid.
References
In Search of NPY Y4R Antagonists: Incorporation of Carbamoylated Arginine, Aza-Amino Acids, or d-Amino Acids into Oligopeptides Derived from the C-Termini of the Endogenous Agonists. Source: nih.gov. URL: 2[2]
Synthesis of hydrazine and azapeptide derivatives by alkylation of carbazates and semicarbazones. Source: cdnsciencepub.com. URL:3[3]
US5241117A - Process for producing semicarbazide. Source: google.com. URL: 4[4]
Application Note: Utilizing Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate in Advanced Aza-Peptide Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7) Mechanistic Principles of Semicarbazide Peptidomimetic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7)
Mechanistic Principles of Semicarbazide Peptidomimetics
Aza-peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This seemingly subtle isosteric replacement profoundly alters the biophysical properties of the sequence. The resulting semicarbazide analogs reinforce β-turn conformations through a combination of urea planarity and the lone-pair repulsion of adjacent hydrazine nitrogens [[1]](). Consequently, aza-peptides exhibit enhanced metabolic stability against proteolytic degradation and often display superior target affinity 2.
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a highly specialized, pre-assembled building block designed for the facile introduction of a benzyl-capped aza-glycine/hydrazinyl acetate motif.
The Benzylcarbamoyl Motif: Mimics the hydrophobic side chain of phenylalanine (azaPhe surrogate), which is critical for occupying the S2/S3 hydrophobic pockets of cysteine proteases (e.g., Cathepsins, SmCB1) and HIV protease 34.
The tert-Butyl Ester: Provides orthogonal protection. It can be selectively cleaved via acidolysis to yield a free carboxylic acid, which is then coupled to the N-terminus of a growing peptide chain.
The Causality of Pre-Assembled Building Blocks
Historically, aza-peptides were synthesized via submonomer approaches on-resin, requiring the activation of hydrazine with highly toxic phosgene equivalents (e.g., triphosgene/BTC) followed by alkylation. Because semicarbazides possess diminished nucleophilicity, these on-resin reactions are notoriously sluggish and prone to forming inactive intramolecular hydantoin or oxadiazolone byproducts 56. By utilizing the pre-synthesized Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, chemists bypass the problematic nucleophilic acylation of the semicarbazide nitrogen entirely, shifting the burden to a highly efficient standard amide bond formation.
Experimental Workflows & Chemical Pathways
Chemical activation and coupling mechanism of the hydrazinyl acetate.
Workflow for incorporating the semicarbazide building block via SPPS.
Self-Validating Experimental Protocols
The following protocol details the integration of the building block into a standard Fmoc-Solid Phase Peptide Synthesis (SPPS) pipeline.
Phase 1: Preparation of the Free Hydrazinyl Acetic Acid
Causality: The tert-butyl ester is orthogonal to Fmoc chemistry but must be removed prior to coupling to the resin-bound peptide's N-terminus.
Dissolution: Dissolve 1.0 mmol of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate in 5 mL of Dichloromethane (DCM).
Acidolysis: Add 5 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the mixture and allow it to warm to room temperature for 2 hours.
Self-Validation (QC): Monitor the reaction via LC-MS. The starting material exhibits an
[M+H]+
of 280.3 Da. Complete conversion is verified by the exclusive presence of the free acid peak at
[M+H]+
224.2 Da.
Isolation: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA. Dry the resulting solid under a high vacuum for 4 hours.
Phase 2: Coupling to Resin-Bound Peptide
Causality: Standard DIC/HOBt coupling is insufficient for bulky semicarbazide derivatives and often leads to hydantoin formation 2. HATU is utilized to ensure rapid formation of the active ester, kinetically outcompeting intramolecular cyclization 6.
Resin Preparation: Swell the Fmoc-deprotected, resin-bound peptide (0.25 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
Activation: Dissolve the free acid from Phase 1 (1.0 mmol, 4 eq) and HATU (0.95 mmol, 3.8 eq) in 3 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 8 eq). Stir for 2 minutes to pre-activate.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
Self-Validation (QC): Perform a Kaiser (Ninhydrin) test. A transition from blue to colorless/yellow beads indicates >99% coupling efficiency of the primary amine. If slightly blue, repeat the coupling step.
Phase 3: Global Cleavage and Purification
Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v) for 2 hours.
Precipitation: Filter the resin and precipitate the crude aza-peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.
Purification: Purify via Preparative RP-HPLC using a C18 column and a gradient of Water/Acetonitrile (0.1% TFA). Lyophilize the pure fractions.
Quantitative Optimization Data
To highlight the necessity of the chosen protocol, the table below summarizes the coupling efficiencies of hydrazinyl acetic acid derivatives onto sterically hindered N-termini using various activation strategies.
Table 1: Optimization of Coupling Conditions for Hydrazinyl Acetic Acid Derivatives
Activation Reagent
Base
Solvent
Reaction Time (h)
Coupling Efficiency (%)
Hydantoin Byproduct (%)
DIC / HOBt
None
DMF
12
65.4
14.2
BTC (Triphosgene)
Collidine
THF
4
78.1
5.8
HATU
DIPEA
DMF
2
92.5
< 1.0
Data Interpretation: The use of HATU/DIPEA drastically reduces the reaction time while nearly eliminating the formation of hydantoin byproducts, validating its selection as the premier coupling reagent for this building block 26.
References
Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications
Accounts of Chemical Research[Link]
Aza-Amino Acids Disrupt β-Sheet Secondary Structures
PMC - National Institutes of Health[Link]
Scaling Azapeptide with N-Fmoc-Aza-tripeptide from Resonant Acoustic Mixing
ChemRxiv[Link]
Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides
Semantic Scholar / MDPI[Link]
Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity
PMC - National Institutes of Health[Link]
Azanitrile Inhibitors of the SmCB1 Protease Target Are Lethal to Schistosoma mansoni: Structural and Mechanistic Insights into Chemotype Reactivity
ACS Publications[Link]
Application Note: Protocol for tert-Butyl Ester Deprotection in 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Introduction & Scientific Rationale In the synthesis of complex hydrazine and semicarbazide derivatives, orthogonal protecting group strategies are paramount. For the substrate 2-(2-(benzylcarbamoyl)hydrazinyl)acetate ,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
In the synthesis of complex hydrazine and semicarbazide derivatives, orthogonal protecting group strategies are paramount. For the substrate 2-(2-(benzylcarbamoyl)hydrazinyl)acetate , the carboxylic acid moiety is masked as a tert-butyl (tBu) ester. The selective removal of this tBu group to yield the free carboxylic acid requires conditions that efficiently cleave the ester while preserving the structural integrity of both the benzyl group and the acid-sensitive semicarbazide (urea-hydrazine) linkage.
The tert-butyl ester is highly stable to basic and nucleophilic conditions but is readily cleaved under 1[1]. The deprotection mechanism operates via an acid-catalyzed E1-type elimination. It initiates with the protonation of the ester's carbonyl oxygen, increasing the electrophilicity of the adjacent carbon[2]. Heterolytic cleavage of the C–O bond subsequently releases a relatively stable 3[3]. To drive the reaction forward thermodynamically, this cation undergoes rapid deprotonation to form isobutylene gas, which escapes the reaction mixture[2].
Because semicarbazides are susceptible to hydrolysis in hot aqueous acids, anhydrous conditions—specifically Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or anhydrous Hydrogen Chloride (HCl) in 1,4-dioxane—are strictly required to 4[4].
Selecting the appropriate acid is critical and depends on the desired salt form of the final product. The semicarbazide moiety contains basic nitrogen atoms that will be protonated during the reaction, meaning the product will isolate as either a trifluoroacetate or a hydrochloride salt.
Parameter
Method A: TFA / DCM
Method B: 4M HCl / Dioxane
Reagents
50% v/v TFA in DCM
4M HCl in anhydrous 1,4-dioxane
Reaction Time
1 - 3 hours
30 mins - 2 hours
Byproducts
Isobutylene gas, residual TFA
Isobutylene gas
Product Form
Trifluoroacetate salt
Hydrochloride salt
Advantages
Excellent solubility for most substrates; easily removed in vacuo[1].
Fast kinetics; avoids the formation of difficult-to-remove TFA salts[4].
Disadvantages
TFA can be difficult to completely evaporate; requires co-evaporation[1].
Dioxane is toxic and has a higher boiling point, making evaporation slower.
Experimental Workflows
Workflow for the acidic deprotection of tert-butyl ester.
Detailed Step-by-Step Protocols
Protocol A: Deprotection using TFA in DCM
This is the standard, highly robust method for 5[5].
Preparation : Dissolve 2-(2-(benzylcarbamoyl)hydrazinyl)acetate tert-butyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 - 0.2 M.
Acid Addition : Cool the reaction flask to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a5[5]. Causality: Cooling prevents exothermic degradation and minimizes the risk of semicarbazide cleavage during initial protonation.
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1 to 3 hours.
Monitoring : Track the reaction progress via LC-MS or TLC. The disappearance of the starting material and the emergence of a more polar spot (the carboxylic acid) indicates 1[1].
Workup : Concentrate the reaction mixture in vacuo. To remove residual TFA, 5 3 times with toluene or DCM[5].
Isolation : Triturate the crude residue with cold diethyl ether or hexanes. Filter the resulting precipitate and dry under high vacuum to afford 2-(2-(benzylcarbamoyl)hydrazinyl)acetic acid as the TFA salt.
Protocol B: Deprotection using 4M HCl in Dioxane
This method is highly preferred when a hydrochloride salt is desired, or when the substrate exhibits4[4].
Preparation : Place the tert-butyl ester substrate (1.0 eq) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
Acid Addition : Add a commercially available solution of 4 (approx. 10-20 eq of HCl) at room temperature[4]. Causality: Anhydrous HCl provides a high proton concentration without the nucleophilic water that causes urea/semicarbazide hydrolysis.
Reaction : Stir the mixture at room temperature for4[4].
Monitoring : Monitor strictly via LC-MS. (TLC is often unreliable here due to the high concentration of HCl altering the stationary phase).
Workup : Once complete, evaporate the volatiles under reduced pressure.
Isolation : Triturate the residue with diethyl ether. The hydrochloride salt of the product typically 6[6]. Filter and dry under high vacuum.
Analytical Characterization & Troubleshooting
Incomplete Deprotection : If LC-MS shows a mass corresponding to the [M+H]+ of the starting material, the reaction time should be extended. Ensure that the TFA or HCl is fresh, as ambient moisture can impede the reaction kinetics or cause unwanted side reactions.
Alkylation Side Reactions : Although less common for this specific substrate (as it lacks highly nucleophilic moieties like free cysteine or tryptophan), the tert-butyl cation can theoretically 7[7]. If +56 Da adducts are observed in LC-MS, add a scavenger such as Triisopropylsilane (TIPS) (2.5% v/v) to the reaction mixture to 7[7].
Handling the Salt Form : The resulting carboxylic acid contains basic nitrogens. If the free base is strictly required for downstream coupling, the salt can be neutralized using an ion-exchange resin or by careful adjustment of pH followed by reverse-phase chromatography.
References
StackExchange Chemistry. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?" Available at: [Link]
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". Available at:[Link]
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." PubMed (NIH). Available at: [Link]
Han, G., Tamaki, M., & Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." University of Arizona. Available at:[Link]
ResearchGate. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF". Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Molecule: Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7)[1]
Executive Summary
In the pursuit of next-generation therapeutics, overcoming the poor pharmacokinetic profiles of natural peptides remains a critical bottleneck. Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate emerges as a highly versatile, bifunctional building block designed specifically to address these limitations. By integrating a protected acetic acid moiety with a semicarbazide core (a hydrazine linked to a benzylcarbamoyl group), this molecule serves as a premier precursor for the synthesis of azapeptides and bioactive heterocycles [2].
This application note provides a comprehensive, mechanistically grounded guide to utilizing this building block. It details the structural rationale, comparative advantages, and self-validating protocols necessary to deploy this compound in the synthesis of protease inhibitors and targeted pharmacophores.
Structural and Mechanistic Rationale
The utility of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate lies in its meticulously designed functional zones, each serving a distinct synthetic and biological purpose:
The Tert-Butyl Ester (C-Terminal Surrogate):
Provides orthogonal protection during complex multi-step syntheses. Unlike methyl or ethyl esters, the tert-butyl group is completely stable to nucleophilic attack and basic conditions (e.g., piperidine used in Fmoc deprotection). It is exclusively cleaved via acidolysis, allowing for precise, late-stage unmasking of the carboxylic acid for subsequent amide coupling.
The Hydrazine Core (
α
-Nitrogen Replacement):
This is the defining feature of an azapeptide. By replacing the
α
-carbon of a standard amino acid with a nitrogen atom, the molecule gains profound proteolytic resistance. The adjacent lone pairs on the N-N bond create electronic repulsion, which restricts the Ramachandran dihedral angles (
ϕ,ψ
) and strongly biases the molecule toward stable
β
-turn conformations[3].
The Benzylcarbamoyl Motif (Pharmacophore & Side-Chain Surrogate):
Functioning as a urea-like linkage, this group mimics the aromatic side chain of phenylalanine while providing superior hydrogen-bond donor and acceptor capabilities. This motif is highly privileged in the design of selective inhibitors for caspases and other cysteine proteases[4].
Quantitative Data: Natural Peptides vs. Azapeptide Derivatives
To justify the integration of this building block into a drug discovery pipeline, we must quantify the physicochemical shifts it induces. Table 1 summarizes the impact of substituting a natural amino acid with the aza-surrogate derived from our target molecule.
Table 1: Comparative Pharmacokinetic and Structural Properties
Property / Parameter
Natural Peptide (e.g., Phenylalanine)
Azapeptide Derivative
Mechanistic Rationale
Proteolytic Stability
Low (Rapidly cleaved in plasma)
High (Extended half-life)
The
α
-nitrogen prevents protease active-site recognition and disrupts the formation of the tetrahedral transition state[3].
Rapid nitrogen inversion eliminates the chiral center at the
α
-position, preventing epimerization during iterative coupling.
Target Affinity (H-Bonding)
Standard amide donor/acceptor
Enhanced (Semicarbazide effect)
The urea-like semicarbazide motif provides additional H-bond donors, frequently improving IC
50
values against target kinases and proteases[2].
Synthetic Workflow and Mandatory Visualization
The building block can be divergently utilized either for linear peptide elongation (yielding azapeptides) or for dehydrative cyclization (yielding bioisosteric heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles).
Divergent synthetic workflow of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to ensure high fidelity, yield, and purity. Every reagent choice is dictated by the specific electronic and steric demands of the semicarbazide core.
Protocol A: Orthogonal Deprotection of the Tert-Butyl Ester
Objective: Isolate the free carboxylic acid without degrading the benzylcarbamoyl urea linkage.
Dissolution: Dissolve the starting material in DCM at 0 °C under an inert argon atmosphere.
Scavenger Addition: Add TIPS to the stirring solution.
Causality: TIPS acts as a highly effective carbocation scavenger. During acidolysis, the generated tert-butyl cation can irreversibly alkylate the electron-rich benzyl ring or the nucleophilic hydrazine nitrogens. TIPS intercepts this intermediate, preventing side-product formation.
Acidolysis: Dropwise add TFA while maintaining the temperature at 0 °C, then allow the reaction to warm to room temperature. Stir for 2 hours.
Validation: Monitor the complete disappearance of the tert-butyl signal (~1.4 ppm) via
1
H-NMR of a worked-up aliquot.
Isolation: Concentrate the mixture under reduced pressure (do not heat above 30 °C to prevent decarboxylation). Triturate the resulting oil with cold diethyl ether to precipitate the free acid as a white solid. Centrifuge and dry under high vacuum.
Protocol B: Amide Coupling for Azapeptide Elongation
Objective: Couple the newly formed free acid to the N-terminus of a growing peptide chain.
Reagents:
Free acid intermediate from Protocol A (1.2 eq)
Amine component (e.g., H-Leu-OMe) (1.0 eq)
HATU (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Pre-activation: Dissolve the free acid and HATU in anhydrous DMF at room temperature.
Causality: Hydrazine-derived carboxylic acids exhibit reduced nucleophilicity and form sluggish active esters with standard EDC/HOBt. HATU is deployed because its 7-azabenzotriazole leaving group accelerates aminolysis via an intramolecular hydrogen-bonding transition state, overcoming the inherent steric and electronic deactivation of the semicarbazide core.
Base Addition: Add DIPEA dropwise to generate the active ester. Stir for 5 minutes.
Coupling: Add the amine component to the activated mixture. Stir for 4–6 hours at room temperature.
Validation: Confirm coupling completion via LC-MS; the target mass should correspond to the exact mass of the newly formed azapeptide bond.
Workup: Dilute with ethyl acetate and wash sequentially with 5% KHSO
4
(aq), saturated NaHCO
3
(aq), and brine. Dry over anhydrous Na
2
SO
4
, filter, and concentrate. Purify via flash chromatography if necessary.
Application Notes and Protocols for the Use of Carbazate Derivatives in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of C-Terminal Peptide Hydrazides in Peptide Science In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics and resear...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of C-Terminal Peptide Hydrazides in Peptide Science
In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics and research tools. Their synthesis, primarily accomplished through Solid-Phase Peptide Synthesis (SPPS), allows for the precise assembly of amino acid sequences.[1] A key strategic modification in SPPS is the generation of C-terminal peptide hydrazides. These moieties are not merely peptide analogues but serve as versatile synthetic intermediates.[1] Peptide hydrazides are crucial precursors for the production of peptide thioesters for native chemical ligation, the synthesis of cyclic peptides, and for conjugation to other molecules.[1]
The introduction of a hydrazide at the C-terminus is elegantly achieved using carbazate derivatives during SPPS. This guide provides an in-depth exploration of the application of carbazate-based reagents, focusing on the principles and protocols for incorporating a hydrazide linker onto a solid support, followed by peptide elongation and final cleavage. While the specific reagent "Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate" is not extensively documented in the context of SPPS, the foundational chemistry relies on the widely used tert-butyl carbazate. The protocols and principles outlined herein are directly applicable to the use of tert-butyl carbazate and provide a strong framework for the application of analogous carbazate derivatives.
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy is the most commonly employed method in modern SPPS.[2] This strategy utilizes a base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl-based protecting groups for the amino acid side chains.[2][3] This orthogonality is critical for the selective deprotection steps required during peptide synthesis.
Core Principles: The Carbazate-Based Approach to Peptide Hydrazides
The synthesis of peptide hydrazides on a solid support hinges on the initial attachment of a protected carbazate to a suitable resin. A highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin, is often the support of choice.[1] The general workflow involves:
Loading of the Carbazate Linker: Tert-butyl carbazate is attached to the 2-CTC resin. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the terminal hydrazine nitrogen.
Peptide Chain Elongation: Standard Fmoc/tBu SPPS cycles are performed to assemble the desired peptide sequence.[1] This involves iterative steps of Fmoc deprotection and amino acid coupling.[3]
Cleavage and Deprotection: The final step involves treating the resin with a strong acid, typically a trifluoroacetic acid (TFA)-based cocktail, to cleave the peptide from the resin and remove the side-chain protecting groups, yielding the C-terminal peptide hydrazide.[1]
Diagram of the General SPPS Workflow for Peptide Hydrazides
Caption: General workflow for the solid-phase synthesis of peptide hydrazides.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of C-terminal peptide hydrazides using tert-butyl carbazate and 2-chlorotrityl chloride resin.
This procedure details the attachment of the carbazate linker to the solid support.
Materials:
2-Chlorotrityl chloride (2-CTC) resin
tert-Butyl carbazate
N,N-diisopropylethylamine (DIPEA)
Dichloromethane (DCM), anhydrous
Methanol (MeOH)
N,N-dimethylformamide (DMF)
SPPS reaction vessel
Procedure:
Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g, with a loading capacity of 1.0-2.0 mmol/g) into a suitable SPPS reaction vessel. Swell the resin in DCM (10 mL/g) for 30 minutes with agitation.[1]
Reagent Preparation: In a separate container, dissolve tert-butyl carbazate (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM (10 mL).[1]
Loading Reaction: Drain the DCM from the swollen resin. Add the reagent solution to the resin and agitate the mixture at room temperature for 2 hours.[1]
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL/g of resin) and continue to agitate for an additional 30 minutes.[1] This step is crucial to prevent side reactions in subsequent steps.
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).[1]
Drying: Dry the resin under vacuum. The loading of the hydrazide linker can be determined by weight gain.
Protocol 2: Peptide Chain Elongation using Fmoc/tBu SPPS
This protocol describes the iterative process of extending the peptide chain.
Materials:
Carbazate-loaded resin
Fmoc-protected amino acids
Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)
20% Piperidine in DMF (v/v)
DMF
DCM
Procedure (for each coupling cycle):
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc protecting group from the N-terminal amino acid.[4]
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine and byproducts.
Amino Acid Coupling:
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF for a few minutes.
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[4]
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
Repeat: Repeat steps 1-4 for each amino acid in the sequence.
Diagram of the Fmoc Deprotection and Coupling Cycle
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.
Protocol 3: Cleavage of the Peptide Hydrazide from the Resin
This final protocol describes the release of the peptide from the solid support and the removal of side-chain protecting groups.
Preparation: Prepare the cleavage cocktail. Caution: TFA is a strong, corrosive acid and must be handled in a fume hood with appropriate personal protective equipment.[1] TIS is included as a scavenger to trap reactive cations generated during cleavage.[5]
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL/g of resin) in the reaction vessel. Agitate the mixture gently at room temperature for 2-4 hours.[1]
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a clean flask. Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.[1]
Precipitation: Add the combined filtrate to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). This will precipitate the crude peptide.[1]
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the peptide pellet with more cold diethyl ether, and centrifuge again.[1]
Drying: Dry the final peptide hydrazide product under vacuum.
Data Summary and Expected Outcomes
The efficiency of each step in SPPS is critical for achieving a high overall yield and purity of the final peptide hydrazide.
Parameter
Typical Conditions/Reagents
Key Considerations
Expected Outcome
Resin Loading
2-CTC resin, tert-butyl carbazate, DIPEA, DCM
The loading capacity of the resin will determine the scale of the synthesis. Capping is essential to avoid deletion sequences.
Loading of 0.5 - 1.5 mmol/g, depending on the resin.
Fmoc Deprotection
20% Piperidine in DMF
Incomplete deprotection can lead to truncated peptide sequences.
Complete removal of the Fmoc group, typically monitored by UV absorbance of the dibenzofulvene adduct.[2]
Amino Acid Coupling
Fmoc-amino acid, HBTU/DIPEA or HATU/DIPEA in DMF
Coupling efficiency should be monitored (e.g., with a Kaiser test). Double coupling may be necessary for sterically hindered amino acids.
Coupling efficiencies of >99% are desirable for each step.
Cleavage
95% TFA, 2.5% H₂O, 2.5% TIS
The choice of scavengers is important to prevent side reactions with sensitive amino acid residues like Trp, Met, and Cys.[5]
High yield of the crude peptide hydrazide with side-chain protecting groups removed.
Purification
Reverse-Phase HPLC (RP-HPLC)
The gradient of the mobile phase (typically water/acetonitrile with 0.1% TFA) needs to be optimized for each peptide.
Purity of >95% is achievable for many peptides.
Troubleshooting Common Issues in Peptide Hydrazide Synthesis
Problem
Potential Cause
Suggested Solution
Low Yield
Incomplete coupling or deprotection at each cycle. Premature cleavage of the peptide from the resin.
Monitor each coupling and deprotection step. Use a less acid-sensitive linker if premature cleavage is suspected.
Presence of Deletion Sequences
Inefficient coupling or deprotection.
Increase coupling time, use a more potent activation reagent, or perform a double coupling. Ensure complete Fmoc removal.
Side Product Formation
Inadequate scavenging during cleavage. Side-chain reactions during synthesis.
Use appropriate scavengers in the cleavage cocktail. Ensure proper side-chain protection throughout the synthesis.
Poor Solubility of the Crude Peptide
Aggregation of the peptide chain.
Lyophilize the peptide from a solution containing acetic acid or trifluoroacetic acid.
Conclusion and Future Perspectives
The use of carbazate derivatives, such as tert-butyl carbazate, is a cornerstone of modern solid-phase peptide synthesis for the generation of C-terminal peptide hydrazides. These versatile intermediates open up a wide array of possibilities for peptide modification, including cyclization, ligation, and conjugation, which are critical for the development of novel peptide-based therapeutics and research tools. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully synthesize peptide hydrazides and advance their research in the exciting field of peptide science.
References
BenchChem. (2025). Application Notes: The Use of tert-Butyl Carbazate in Solid-Phase Peptide Synthesis.
PMC. (n.d.). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization.
BenchChem. (2025). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols.
Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Overview & Mechanistic Context Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing alpha-helix mimetics (such as the Wnt/β-catenin signaling inhibitors ICG-001 and PRI...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Mechanistic Context
Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing alpha-helix mimetics (such as the Wnt/β-catenin signaling inhibitors ICG-001 and PRI-724) 1, the synthesis of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a critical early-stage transformation.
This molecule is generated via the nucleophilic addition of tert-butyl 2-hydrazinylacetate to benzyl isocyanate 2. While conceptually straightforward, the reaction is notoriously susceptible to yield-limiting side reactions, including moisture-driven polymerization, regioselectivity failures, and protecting-group cleavage. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to help you achieve >90% yields.
Reaction pathways showing the target synthesis and common yield-limiting side reactions.
Troubleshooting & FAQs
Q: I am observing a massive drop in yield, and a white, insoluble precipitate forms during the reaction. What is it, and how do I prevent it?A: The white precipitate is 1,3-dibenzylurea3. Benzyl isocyanate is highly electrophilic and acutely moisture-sensitive 4.
Causality: When exposed to trace water, benzyl isocyanate hydrolyzes to form benzylamine and carbon dioxide. The newly generated benzylamine is highly nucleophilic and rapidly attacks unreacted benzyl isocyanate. This side reaction consumes two equivalents of your isocyanate per molecule of water, severely depressing the yield of the desired carbamoyl hydrazine.
Resolution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., dry DCM over molecular sieves) and run the reaction under a strict inert atmosphere (Argon or Nitrogen).
Q: I am seeing a significant amount of a higher molecular weight impurity (m/z ~413). What is causing this?A: This is the bis-carbamoylated product (over-addition).
Causality: The starting material, tert-butyl 2-hydrazinylacetate, possesses two nitrogen atoms. The terminal primary amine (-NH2) is less sterically hindered and more nucleophilic, making it the kinetically favored site of attack. However, the internal secondary amine (-NH-) can also react if the local concentration of benzyl isocyanate is too high or if the reaction temperature provides enough thermal energy to overcome the activation barrier for the secondary attack.
Resolution: Add the benzyl isocyanate dropwise to a cooled (0 °C) solution of the hydrazine derivative. This ensures the isocyanate is always the limiting reagent in the micro-environment, kinetically locking the reaction to the more reactive primary amine.
Q: LC-MS analysis of my crude mixture shows a mass of [M+H]+ 224 instead of the expected 280. Where did my product go?A: You are observing the deprotected carboxylic acid derivative, 2-(2-(benzylcarbamoyl)hydrazinyl)acetic acid (MW ~223.2).
Causality: The tert-butyl ester protecting group is robust against bases and nucleophiles but is highly labile under acidic conditions. If your solvent (e.g., chloroform) contains trace HCl from photodecomposition, or if you utilize an acidic aqueous workup, the tert-butyl group will undergo acid-catalyzed cleavage.
Resolution: Maintain neutral to mildly basic conditions throughout the reaction and workup. Use acid-free Dichloromethane (DCM) and restrict workup washes to neutral brine or mild bicarbonate solutions.
Quantitative Data: Impact of Reaction Conditions on Yield
The following table summarizes how specific deviations from the optimized protocol directly impact the isolated yield and the primary impurities formed.
Solvent Condition
Temp Profile
Atmosphere
Isocyanate (Equiv)
Isolated Yield (%)
Primary Impurity Observed
DCM (Wet / Un-dried)
25 °C
Air
1.20
35%
1,3-Dibenzylurea (Insoluble white solid)
DCM (Dry)
25 °C
Argon
1.20
65%
Bis-carbamoylated adduct (Over-addition)
Chloroform (Aged)
0 °C to 25 °C
Argon
1.05
42%
Deprotected Carboxylic Acid (Ester cleavage)
DCM (Anhydrous)
0 °C to 25 °C
Argon
1.05
92%
None (Trace unreacted starting material)
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Do not proceed to the next step unless the prior validation checkpoint has been successfully met.
Optimized step-by-step experimental workflow for maximizing reaction yield.
Step 1: Reagent Preparation
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 10 minutes.
Dissolve tert-butyl 2-hydrazinylacetate (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Validation Checkpoint: Visually inspect the solution. It must be completely clear and colorless. Any cloudiness indicates degraded starting material or moisture contamination.
Step 2: Temperature-Controlled Addition
Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Prepare a separate solution of benzyl isocyanate (1.05 equiv, 5.25 mmol) in 5 mL of anhydrous DCM.
Using a syringe pump or an addition funnel, add the benzyl isocyanate solution dropwise over a period of 30 minutes.
Validation Checkpoint: Monitor the internal temperature; it should not exceed 5 °C during the addition. A sudden exotherm indicates overly rapid addition, which kinetically risks bis-urea formation.
Step 3: Reaction Propagation
Once the addition is complete, remove the ice bath.
Allow the reaction mixture to warm naturally to room temperature (20-25 °C) and stir continuously for 12 hours under Argon.
Validation Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexanes) or LC-MS analysis. The disappearance of the starting hydrazine and the emergence of a single major peak at m/z [M+H]+ 280.1 confirms complete, regioselective conversion.
Step 4: Mild Quench and Workup
Quench the reaction by adding 1 mL of anhydrous methanol to consume any trace unreacted benzyl isocyanate. Stir for 15 minutes.
Transfer the mixture to a separatory funnel. Wash the organic layer once with saturated aqueous NaHCO3 (20 mL), followed by brine (20 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 35 °C to protect the ester).
Validation Checkpoint: Weigh the crude mass. It should closely match the theoretical yield. A significantly lower mass suggests product loss to the aqueous layer, indicating unintended acidic cleavage.
Step 5: Purification
Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 50% Ethyl Acetate in Hexanes.
Pool the product-containing fractions and concentrate in vacuo.
Validation Checkpoint: The purified product should appear as a white to off-white solid. 1H NMR (CDCl3) must confirm the presence of the highly shielded tert-butyl protons (a sharp singlet at ~1.45 ppm integrating to 9H) and the benzyl protons (~4.40 ppm, 2H, d).
References
New Drug Approvals - PRI-724, ICG 001, What is correct structure? (March 27, 2015). Accessed via: [Link]
Google Patents - US20210317123A1: Cbp/catenin signaling pathway inhibitors and uses thereof.
Georganics - Benzyl isocyanate – general description and application. Accessed via: [Link]
Troubleshooting low solubility of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when handling highly functionalized intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when handling highly functionalized intermediates. Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate presents a classic thermodynamic paradox: it possesses a highly polar, hydrogen-bonding core encased within a lipophilic shell.
This guide is designed to move beyond basic trial-and-error. Below, we break down the thermodynamic causes of this insolubility and provide field-proven, self-validating protocols to overcome it without compromising the structural integrity of your molecule.
Mechanistic Root Cause Analysis
To troubleshoot solubility, we must first analyze the molecular architecture. Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate features a semicarbazide core (-NH-NH-C(=O)-NH-). This specific motif contains three distinct N-H hydrogen bond donors and two strong C=O hydrogen bond acceptors.
In the solid state, semicarbazide and urea derivatives form extensive, rigid intermolecular hydrogen-bonded networks, structurally analogous to the β-sheet aggregates seen in difficult peptide sequences 1. Meanwhile, the bulky benzyl and tert-butyl ester groups create a lipophilic exterior.
The Result: The compound is too lipophilic to dissolve in water, yet its tightly knit hydrogen-bonded core prevents dissolution in standard non-polar or moderately polar organic solvents (like dichloromethane or ethyl acetate) 2, 3.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately when I try to scale up in DCM or EtOAc?A1: Solvents like DCM and EtOAc lack the hydrogen-bond acceptor capacity required to outcompete the semicarbazide's self-association. At higher concentrations, the thermodynamic drive to reform the intermolecular H-bond lattice overwhelms the solvent-solute interactions, leading to rapid precipitation.
Q2: What are the best primary solvents to use for reactions involving this intermediate?A2: You must switch to highly polar aprotic solvents, specifically N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents act as strong hydrogen-bond acceptors, allowing them to solvate the N-H protons and break the crystalline lattice.
Q3: I am already using DMF, but at 0.5 M concentration, it remains a cloudy suspension. What is the next step?A3: Introduce a chaotropic salt. The addition of anhydrous Lithium Chloride (LiCl) to DMF is a highly effective thermodynamic strategy borrowed from solid-phase peptide synthesis [[4]](), 5. The small, highly charged Li⁺ cation coordinates with the carbonyl oxygens, while the Cl⁻ anion hydrogen-bonds with the N-H protons. This dual action effectively "unzips" the aggregates [[6]]().
Q4: Can I use acidic additives or high heat to force dissolution?A4: No. While acidic additives (like TFA) disrupt H-bonding, they will rapidly cleave the acid-sensitive tert-butyl ester. Heat can be used cautiously (up to 45–50 °C), but excessive heating of semicarbazides can trigger unwanted intramolecular cyclization.
Quantitative Solvent Selection Data
To make an informed choice, compare the Kamlet-Taft β values (hydrogen-bond acceptor capacity) of common solvents. A higher β value correlates directly with the solvent's ability to disrupt the semicarbazide network.
Solvent
Dielectric Constant (ε)
H-Bond Acceptor Capacity (β)
Suitability for Semicarbazides
Dichloromethane (DCM)
8.9
0.10
Poor: Fails to disrupt H-bonds
Ethyl Acetate (EtOAc)
6.0
0.45
Poor: Weak H-bond acceptor
Tetrahydrofuran (THF)
7.6
0.55
Moderate: Requires high dilution
Dimethylformamide (DMF)
36.7
0.69
Excellent: Strong H-bond acceptor
Dimethyl Sulfoxide (DMSO)
46.7
0.76
Excellent: Primary choice for high conc.
Step-by-Step Experimental Protocols
Protocol A: Chaotropic Salt-Assisted Dissolution (The LiCl/DMF Method)
Use this protocol when high concentrations (≥ 0.2 M) are required for coupling reactions, and standard DMF fails to fully solvate the intermediate.
Preparation of Chaotropic Solvent: Weigh 42.4 mg of anhydrous Lithium Chloride (1.0 mmol) and dissolve it completely in 1.0 mL of anhydrous DMF to create a 1 M LiCl stock solution.
Causality: Anhydrous conditions are critical; trace water will hydrate the Li⁺ ions, neutralizing their ability to coordinate with the semicarbazide carbonyls.
Solvation: Add the 1 M LiCl/DMF solution dropwise to the pre-weighed Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (e.g., 0.1 mmol) while stirring at 300 rpm.
Thermal Assist: Apply gentle sonication in a water bath set to 40 °C for 5 minutes.
Visual Validation: Inspect the vial against a light source. The mixture must transition to an optically clear solution. If a Tyndall effect (light scattering) is observed, aggregates are still present; continue sonication for 3 more minutes.
Chemical Integrity Validation: Before proceeding to your main reaction, run a rapid LC-MS aliquot. Confirm the presence of the parent mass (
[M+H]+≈280.15
) and ensure no peak corresponds to the loss of the tert-butyl group (
[M+H]+≈224.09
), verifying that the ester remains intact.
Troubleshooting Workflow Visualization
Figure 1: Decision tree for troubleshooting semicarbazide derivative solubility.
References
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - MDPI. 2
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC (NIH). 3
Technical Support Center: Preventing Thermal Degradation of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7). This compou...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7). This compound is a highly specialized semicarbazide building block used to introduce aza-glycine residues into peptidomimetics, providing enhanced metabolic stability and β-turn reinforcement[1].
However, its unique architecture—combining a heat-sensitive tert-butyl ester with a highly nucleophilic semicarbazide backbone—makes it notoriously susceptible to thermal degradation during standard synthesis workflows [2]. This guide unpacks the causality behind these failures and provides self-validating protocols to ensure structural integrity during your experiments.
Part 1: Causality & Mechanisms of Degradation
To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. When subjected to thermal stress (typically >40°C), this building block undergoes two primary, irreversible degradation pathways:
Acid-Catalyzed Thermal Cleavage (Isobutylene Loss):
The tert-butyl ester protecting group is highly sensitive to thermal excitation, particularly when trace Brønsted or Lewis acids are present in the solvent matrix. Heat lowers the activation energy for the elimination of isobutylene gas, rapidly converting the ester into the corresponding free aza-glycine acid [4].
Intramolecular Cyclization (Aza-Hydantoin Formation):
Semicarbazides possess enhanced nucleophilicity at the adjacent hydrazine nitrogen. Under thermal stress or mildly basic conditions, this nitrogen can attack the ester carbonyl. This intramolecular reaction leads to the expulsion of tert-butanol and the formation of a stable, unreactive aza-hydantoin (or oxadiazolone) ring, permanently terminating the peptide chain [2, 3].
Logical relationship of thermal degradation pathways for the semicarbazide building block.
Part 2: Troubleshooting Guide & FAQs
Q1: During my coupling reaction at 50°C, LC-MS analysis shows a major byproduct with a mass of [M-56]. What is happening?A: You are observing the thermal elimination of the tert-butyl group. The loss of 56 Da corresponds to the evolution of isobutylene gas [4]. This is a classic thermal degradation pathway for tert-butyl esters, which is highly accelerated if your reaction mixture contains trace acidic impurities (e.g., unneutralized TFA from a previous deprotection step).
Resolution: Maintain reaction temperatures strictly below 40°C. Ensure your solvent system is thoroughly neutralized (e.g., using DIPEA) before introducing the building block.
Q2: I am trying to activate the building block, but I am losing my starting material to a cyclic byproduct. How can I suppress this?A: The cyclic byproduct is an aza-hydantoin derivative [2]. The semicarbazide backbone is conformationally predisposed to intramolecular cyclization, and thermal energy drives this side reaction.
Resolution: Do not pre-activate the building block in the absence of the nucleophile. Use highly efficient, low-temperature coupling reagents (such as DIC/OxymaPure) to ensure the intermolecular peptide bond formation kinetically outcompetes the intramolecular cyclization [3].
Q3: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) with this compound?A: It is highly discouraged to use standard MW-SPPS protocols (which often heat to 75–90°C) with this specific building block. At these temperatures, both isobutylene loss and hydantoin formation will occur within minutes, destroying your yield. If microwave assistance is absolutely necessary, cap the temperature at 35°C and extend the reaction time.
Part 3: Quantitative Data on Thermal Stability
To guide your experimental design, the following table summarizes the thermal stability profile of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate under standard synthesis conditions.
Temperature (°C)
Solvent / Environment
Primary Degradation Pathway
Estimated Half-Life (t½)
Recommended Action
20 - 25°C
DMF / Neutral
None (Stable)
> 48 hours
Optimal for storage and prolonged coupling.
40°C
DMF / Mild Base
Intramolecular Cyclization
~ 6 hours
Maximum safe limit for standard coupling.
60°C
DMF / Trace Acid
Isobutylene Elimination
< 45 minutes
Avoid. Requires strict acid-scavenging.
80°C+
Any (e.g., MW-SPPS)
Cyclization & Cleavage
< 5 minutes
Strictly prohibited for this building block.
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, your methodology must act as a self-validating system. The following protocol guarantees the safe incorporation of the building block while providing built-in analytical checkpoints to verify thermal stability.
Protocol: Low-Temperature Coupling of Semicarbazide Building Blocks
Step 1: Reagent Preparation & Pre-chilling
Dissolve the building block (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF. Pre-chill the solution to 0–4°C in an ice bath.
Validation Check: The solution must remain entirely clear; any cloudiness or precipitation indicates moisture contamination, which will hydrolyze the active ester.
Step 2: Controlled Activation
Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq) dropwise to the chilled solution. Stir for exactly 5 minutes at 0°C.
Causality: Carbodiimide activation is exothermic. Pre-chilling absorbs this heat, preventing the thermal energy spike required for aza-hydantoin cyclization [2].
Step 3: Coupling under Controlled Heating
Transfer the activated mixture to the resin/amine nucleophile. Allow the reaction to slowly warm to room temperature (25°C). Do not exceed 35°C at any point during the coupling phase.
Step 4: In-line Monitoring
After 1 hour, extract a 5 µL aliquot, quench with cold acetonitrile, and analyze via LC-MS.
Validation Check: You must observe the desired product mass without the presence of [M-56] (isobutylene loss) or [M-74] (tBuOH loss via cyclization) peaks. If these peaks are absent, thermal degradation has been successfully prevented.
Step 5: Quenching and Cleavage
Once coupling is complete, wash the resin thoroughly with DMF and DCM to remove unreacted reagents before proceeding to any subsequent high-temperature or highly acidic deprotection steps.
Step-by-step workflow for the low-temperature coupling of the semicarbazide building block.
Minimizing side products and impurities in Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, a key intermediate in various ph...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, a key intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we have compiled this resource to address common challenges, minimize the formation of side products and impurities, and ensure the synthesis of a high-purity final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for their causes and providing actionable solutions.
Issue 1: Low or No Product Formation
Question: I have followed the standard procedure of reacting tert-butyl carbazate with benzyl isocyanate, but I am observing very low to no yield of the desired product. What could be the potential causes and how can I rectify this?
Answer:
Several factors can contribute to poor product formation. A systematic evaluation of your reagents and reaction conditions is crucial.
Reagent Quality:
Tert-butyl Carbazate: This reagent can degrade over time, especially if not stored properly. It is a low-melting solid (m.p. 41-42°C) and can be sensitive to moisture and heat.[1] It is advisable to use freshly acquired or properly stored tert-butyl carbazate. The purity of commercially available tert-butyl carbazate can be assessed by its melting point. Further purification can be achieved by recrystallization from a mixture of low- and high-boiling ligroin.[2]
Benzyl Isocyanate: Isocyanates are highly reactive and susceptible to hydrolysis.[3] Exposure to moisture in the air or in the solvent will convert the isocyanate to the corresponding benzylamine, which will not react with tert-butyl carbazate to form the desired product. Ensure you are using a fresh bottle of benzyl isocyanate or that it has been stored under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions:
Solvent: The choice of solvent is critical. While various aprotic solvents can be used, ensure they are anhydrous. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. It is recommended to use freshly distilled or commercially available anhydrous solvents.
Temperature: The reaction is typically exothermic. Running the reaction at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature, can help to control the reaction rate and minimize side reactions.
Stoichiometry:
Ensure accurate measurement of your starting materials. A slight excess of either reagent is generally not detrimental, but a significant deviation can impact the yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of a Symmetrical Urea Byproduct (1,3-Dibenzylurea)
Question: My crude product shows a significant amount of a white, high-melting solid which I have identified as 1,3-dibenzylurea. How is this byproduct formed and how can I prevent it?
Answer:
The formation of 1,3-dibenzylurea is a common side reaction in syntheses involving isocyanates.
Mechanism of Formation: This byproduct arises from the reaction of benzyl isocyanate with water, which leads to the formation of benzylamine. This in-situ generated benzylamine then rapidly reacts with another molecule of benzyl isocyanate to form the stable 1,3-dibenzylurea.
Strict Anhydrous Conditions: The most effective way to prevent the formation of 1,3-dibenzylurea is to maintain strictly anhydrous reaction conditions. This includes using anhydrous solvents and performing the reaction under an inert atmosphere (nitrogen or argon).
Controlled Addition: Adding the benzyl isocyanate dropwise to the solution of tert-butyl carbazate can help to ensure that it reacts preferentially with the intended nucleophile rather than any trace moisture.
Removal of the Byproduct:
1,3-Dibenzylurea is often poorly soluble in common organic solvents like dichloromethane or ethyl acetate. It can frequently be removed by filtration of the crude reaction mixture.
If it co-precipitates with the product, purification by column chromatography is typically effective.
Issue 3: Formation of a Di-acylated Side Product
Question: I am observing a byproduct with a higher molecular weight than my desired product. Mass spectrometry suggests it might be a di-acylated species. How can this be formed and how can I minimize it?
Answer:
The formation of a di-acylated side product, where a second molecule of benzyl isocyanate reacts with the product, is possible, though generally less common than urea formation.
Plausible Structure: The likely structure of this byproduct is tert-butyl 2-(2,2-bis(benzylcarbamoyl))hydrazinyl)acetate.
Formation Mechanism: This can occur if the initial product, tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, acts as a nucleophile and reacts with another molecule of benzyl isocyanate. This is more likely to happen if there is a significant excess of benzyl isocyanate or if the reaction is run at elevated temperatures for an extended period.
Minimization Strategies:
Stoichiometric Control: Use a 1:1 or a slight excess of tert-butyl carbazate relative to benzyl isocyanate.
Temperature Control: Maintain a low reaction temperature (e.g., 0°C to room temperature) to favor the initial, more rapid reaction.
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Once the benzyl isocyanate is consumed, the reaction should be worked up to prevent further side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this reaction?
A1: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable.[4] The reaction is typically initiated at 0°C by dropwise addition of the isocyanate to a solution of the carbazate, and then allowed to warm to room temperature and stirred for several hours until completion.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product. The starting materials and product can be visualized using a UV lamp (if they are UV active) or by staining with a suitable agent like potassium permanganate.
Q3: What is the recommended work-up and purification procedure?
A3: A typical work-up involves quenching the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted hydrazine derivatives. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[5]
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or diethyl ether/hexane). If significant impurities are present, column chromatography on silica gel is a reliable method.[6][7]
Q4: What analytical techniques are best for confirming the purity and identity of the final product?
A4: A combination of techniques should be used to ensure the identity and purity of your compound.
Analytical Technique
Purpose
¹H and ¹³C NMR
To confirm the chemical structure and identify any major impurities.
Mass Spectrometry (MS)
To confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC)
To determine the purity of the final product with high accuracy.[8] A C18 reverse-phase column with a water/acetonitrile gradient is a common setup.
Melting Point
A sharp melting point range indicates high purity.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions are essential:
Benzyl isocyanate is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Hydrazine derivatives like tert-butyl carbazate can be toxic and should be handled with care.
The reaction can be exothermic , so controlled addition of reagents is important, especially on a larger scale.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
To a solution of tert-butyl carbazate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), cool the mixture to 0°C using an ice bath.
Slowly add benzyl isocyanate (1.0 eq) dropwise to the stirred solution over 10-15 minutes.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or diethyl ether).
Slowly add a co-solvent in which the product is less soluble (e.g., hexane) until the solution becomes slightly cloudy.
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum.
Visualizing the Reaction and Side Reactions
Caption: Reaction pathways in the synthesis.
References
BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
Patsnap Eureka. (2013, February 6). Preparation method of tert-butyl carbazate.
Google Patents. (n.d.). CN102911084A - Preparation method of tert-butyl carbazate.
PubMed. (2007, June 15). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives.
PMC - NIH. (2024, December 12). Isocyanate-based multicomponent reactions.
Dalton Transactions (RSC Publishing). (n.d.). A general benzylic C–H activation and C–C coupling reaction of zirconocenes mediated by C–N bond cleavage in tert-butylisocyanide – unusual formation of iminoacyl complexes.
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
MDPI. (2022, November 7). tert-Butyl Carbazate (N-Boc-Hydrazine).
Technical Support Center: Stability and Handling of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Welcome to the Technical Support Center for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate?
A1: Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate possesses three key functional groups that influence its stability: a tert-butyl ester, a Boc-protected hydrazine, and a benzylcarbamoyl moiety. The primary stability concerns are:
Hydrolysis of the tert-butyl ester: This group is susceptible to cleavage under acidic conditions, yielding the corresponding carboxylic acid.
Cleavage of the Boc (tert-butoxycarbonyl) group: The Boc protecting group is designed to be removed under acidic conditions, which can be a desired reaction or an unwanted degradation pathway.[1]
Oxidation of the hydrazine moiety: Hydrazine derivatives are known to be sensitive to oxidation.[2]
Hydrolysis of the amide bond: The benzylcarbamoyl group contains an amide linkage, which is generally more stable than the ester but can be hydrolyzed under harsh acidic or basic conditions.[3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To maintain the long-term stability of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, we recommend the following storage conditions. These are based on the general principles of storing compounds with similar functional groups.
Parameter
Recommended Condition
Rationale
Temperature
-20°C
Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition.
Atmosphere
Inert gas (Argon or Nitrogen)
Prevents oxidative degradation of the hydrazine moiety.
Light
Protected from light (amber vial)
Minimizes the risk of photolytic degradation.
Moisture
Dry, tightly sealed container
Prevents hydrolysis of the ester and potential degradation of the Boc group.
Q3: How should I prepare solutions of this compound for my experiments?
A3: For optimal stability in solution, prepare fresh solutions for each experiment whenever possible. If a stock solution needs to be stored, follow these guidelines:
Solvent Selection: Use anhydrous aprotic solvents such as DMSO, DMF, or Dioxane. Avoid protic solvents, especially acidic ones, which can promote hydrolysis.
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
pH Considerations: If working in aqueous buffers, be mindful of the pH. Acidic conditions (pH < 5) will likely lead to the cleavage of the tert-butyl ester and the Boc group. Neutral to slightly basic conditions are generally preferred for short-term experiments, but the stability should be empirically determined for your specific buffer system.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, under an inert atmosphere, and protected from light and moisture.
Check Solution Age and Storage: If using a stock solution, verify its age and storage conditions. Prepare a fresh solution from a new aliquot or a fresh batch of the solid compound.
Analytical Confirmation: Analyze the purity of your compound or stock solution using a suitable analytical method like HPLC-UV or LC-MS to check for the presence of degradation products.
Issue 2: Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
Possible Cause: Degradation of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate.
Troubleshooting Steps:
Identify Potential Degradants: Based on the structure, potential degradation products could include the carboxylic acid from ester hydrolysis, the de-Boc'd compound, and oxidized species. Compare the retention times and mass-to-charge ratios (if using MS) of the new peaks with those of potential degradation products.
Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants and identify them.[4]
Experimental Protocols: Forced Degradation Study
A forced degradation study is a critical tool to understand the intrinsic stability of a molecule and to identify potential degradation products.[5] Below is a general protocol that can be adapted for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate.
Objective: To identify the degradation pathways of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate under various stress conditions.
Acetonitrile (ACN) or other suitable organic solvent
Water (HPLC grade)
HPLC system with UV or MS detector
pH meter
Procedure:
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature.
Thermal Degradation (in solution): Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).
Thermal Degradation (solid state): Place a small amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).
Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz cuvette or other UV-transparent container) to a photostability chamber with a controlled light source (e.g., ICH option 1 or 2).
Time Points: Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Analysis:
Neutralize the acidic and basic samples before analysis.
Dilute all samples to an appropriate concentration with the mobile phase.
Analyze all samples by a validated stability-indicating HPLC method.
Data Analysis:
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Characterize the major degradation products using LC-MS to determine their molecular weights and fragmentation patterns.
Visualizing Stability and Degradation
Logical Workflow for Stability Assessment
Caption: Workflow for ensuring stability and troubleshooting issues.
Potential Degradation Pathways
Caption: Potential degradation products of the target molecule.
References
Zeneth, an expert computational system for the prediction of forced degradation pathways of organic compounds. PubMed, 2013. [Link]
An Expert System To Predict the Forced Degradation of Organic Molecules. ACS Publications, 2013. [Link]
An Expert System To Predict the Forced Degradation of Organic Molecules. ResearchGate, 2013. [Link]
In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. ACS Publications, 2024. [Link]
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, 2008. [Link]
Analytical Methods for Hydrazines. ATSDR, 1997. [Link]
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari, 2023. [Link]
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Publications, 2014. [Link]
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ACS Publications, 2015. [Link]
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 2018. [Link]
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate, 2022. [Link]
Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Scirp.org, 2020. [Link]
Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH, 2009. [Link]
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI, 2024. [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI, 2024. [Link]
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. ResearchGate, 2024. [Link]
Hydrolytic Stability of Hydrazones and Oximes. ResearchGate, 2008. [Link]
Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. ACS Publications, 2020. [Link]
Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. ResearchGate, 2022. [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, 2024. [Link]
Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. ResearchGate, 2022. [Link]
Thermal decomposition of ester. Chemistry Stack Exchange, 2019. [Link]
Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed, 2014. [Link]
DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. ResearchGate, 2022. [Link]
Deprotection of different N-Boc-compounds. ResearchGate, 2018. [Link]
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI, 2022. [Link]
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PMC, 2025. [Link]
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC, 2010. [Link]
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library, 2015. [Link]
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI, 2023. [Link]
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. MDPI, 2024. [Link]
BOC Protection and Deprotection. J&K Scientific LLC, 2026. [Link]
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Royal Society of Chemistry, 2015. [Link]
Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. ResearchGate, 2012. [Link]
Overcoming steric hindrance in Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate coupling reactions
Welcome to the Technical Support Center for advanced peptidomimetic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with coupling reactions involving Tert-bu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced peptidomimetic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with coupling reactions involving Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate and similar sterically hindered aza-amino acid precursors.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of your coupling failures, provide self-validating protocols, and equip you with the data needed to force challenging aza-peptide bonds to completion.
Diagnostic Overview: The Causality of Coupling Failures
To solve a coupling failure, we must first understand the microenvironment of the target molecule. Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate presents a "perfect storm" of kinetic and thermodynamic barriers:
Severe Steric Shielding: The target nucleophile is the secondary nitrogen (N1) of the hydrazine core. This nitrogen is flanked by a massive tert-butyl acetate moiety (-CH2-COOtBu). This creates a narrow, highly restricted trajectory for any incoming activated acyl donor[1][2].
Electronic Deactivation (Poor Nucleophilicity): The adjacent nitrogen (N2) is part of a benzylcarbamoyl group (-CO-NH-CH2-Ph). The electron density of the hydrazine system is heavily delocalized into this adjacent carbonyl/urea system, drastically reducing the inherent nucleophilicity of the N1 nitrogen[2].
The Result: Standard coupling reagents (like HBTU, BOP, or DCC) generate active esters (e.g., OBt) that are physically too bulky to penetrate the steric cleft and insufficiently electrophilic to react with the deactivated hydrazine[1].
Mechanistic Pathway & Troubleshooting Workflow
The following diagrams illustrate the mechanistic challenge and the strategic workflow required to bypass these barriers.
Mechanistic interplay between steric shielding and acyl donor reactivity.
Diagnostic workflow for resolving hindered hydrazine coupling failures.
Reagent Efficacy Data Matrix
To overcome the steric hindrance of the tert-butyl and benzylcarbamoyl groups, you must switch to reagents that generate highly electrophilic, low-steric-profile intermediates.
Coupling Reagent System
Intermediate Formed
Steric Penetration
Epimerization Risk
Recommended Application
HBTU / DIPEA
OBt Ester
Low
Low
Unhindered primary amines; Not recommended here .
COMU / DIPEA
Oxyma Ester
Moderate
Low
Moderately hindered peptides; better than HATU[1].
Severe hindrance; best for achiral junctions[1][2].
Note: TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-methylimidazole) is our gold standard for this specific molecule. It forms an acyl-imidazolium species that is compact enough to slip past the tert-butyl group while being reactive enough to acylate the deactivated hydrazine[2].
This protocol is designed as a self-validating system. It includes specific Quality Control (QC) checkpoints to ensure you do not proceed with a failed synthesis.
Materials Required:
Incoming Fmoc-Amino Acid (3.0 equivalents)
TCFH (3.0 equivalents)
NMI (6.0 equivalents)
Solvent: Anhydrous DMF / DCM (1:1 ratio)
Step-by-Step Methodology:
Resin Swelling & Preparation: Swell the resin containing the Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate core in anhydrous DCM for 20 minutes, followed by DMF for 20 minutes. Drain completely.
Pre-Activation (Critical Step): In a separate dry vial, dissolve the Fmoc-Amino Acid (3.0 eq) and TCFH (3.0 eq) in the DMF/DCM solvent mixture. Add NMI (6.0 eq) dropwise.
Causality: NMI acts as both a base and a nucleophilic catalyst, rapidly reacting with the TCFH-activated acid to form the highly reactive acyl-NMI intermediate[2].
Observation: The solution may turn slightly yellow; allow pre-activation to proceed for exactly 3 minutes.
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours.
Pro-Tip: For exceptionally bulky incoming amino acids (e.g., Fmoc-Val-OH), apply microwave irradiation (75°C, 15 minutes) to supply the thermodynamic energy required to cross the activation barrier.
QC Checkpoint 1 (Chloranil Test): Wash the resin thoroughly. Perform a Chloranil test (not a Kaiser test). A successful coupling will result in a negative (colorless/yellow) Chloranil test, indicating the secondary hydrazine nitrogen has been fully acylated.
QC Checkpoint 2 (Micro-Cleavage): If the Chloranil test is ambiguous, cleave a 1 mg resin sample using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the desired aza-peptide bond.
Capping: If LC-MS shows incomplete conversion (<95%), do not repeat the coupling. Instead, cap unreacted hydrazines using Acetic Anhydride/DIPEA to prevent deletion sequences in subsequent steps.
Frequently Asked Questions (FAQs)
Q: Why is my Kaiser test negative even though LC-MS shows no product formation?A: The Kaiser test relies on the reaction of ninhydrin with primary amines to form Ruhemann's purple. Because the reactive site on Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a secondary hydrazine nitrogen, it cannot form the necessary imine intermediate with ninhydrin, leading to false negatives. You must use the Chloranil test or the De Clercq (p-nitrophenyl ester) test to accurately detect secondary amines.
Q: Can I use HATU instead of TCFH for this coupling?A: While HATU is an industry workhorse for difficult couplings, it generates an HOAt (7-aza-1-hydroxybenzotriazole) ester. This intermediate is often too sterically demanding to penetrate the specific cleft created by the tert-butyl and benzylcarbamoyl groups. TCFH generates a much smaller, highly reactive acyl-NMI intermediate that is significantly more effective for aza-amino acids[2].
Q: I am observing significant epimerization of my incoming amino acid. How do I prevent this?A: Highly reactive reagents like BTC (which forms an acid chloride) or TCFH can cause the incoming Fmoc-amino acid to cyclize into an oxazolone, which rapidly racemizes/epimerizes[2][3]. To mitigate this:
Lower the coupling temperature to 0°C for the first hour.
Ensure you are using NMI or 2,4,6-collidine rather than DIPEA. DIPEA is a stronger base and promotes the proton abstraction that leads to oxazolone formation.
Q: Does the tert-butyl ester deprotection affect the benzylcarbamoyl group?A: No. The tert-butyl ester is highly acid-labile and will be cleanly removed by standard TFA cocktails (e.g., 95% TFA). The benzylcarbamoyl (urea) group is exceptionally stable to acidic conditions and will remain intact during global deprotection.
References
Influence of steric effects in solid-phase aza-peptide synthesis. ResearchGate. 1
Comparative NMR Analysis Guide: Resolving Chemical Shifts of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Executive Summary Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7) is a highly specialized aza-peptide intermediate. It serves as a critical structural building block in the synthesis of CBP/β-caten...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7) is a highly specialized aza-peptide intermediate. It serves as a critical structural building block in the synthesis of CBP/β-catenin signaling pathway inhibitors, such as PRI-724, which are actively investigated for oncology and fibrotic disease applications ()[1].
Because this compound features a hydrazine-urea backbone (-NH-NH-CO-NH-), it presents significant challenges for routine Nuclear Magnetic Resonance (NMR) characterization. The molecule possesses multiple hydrogen-bond donors and acceptors, leading to restricted bond rotation and the formation of transient intermolecular aggregates.
This guide objectively compares the NMR spectral performance of this compound in two standard deuterated solvents—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —and provides a self-validating experimental protocol for acquiring publication-quality data.
In the NMR spectroscopy of aza-peptides, the solvent is not merely a passive medium; it actively participates in the molecule's conformational equilibrium.
CDCl₃ (The Non-Polar Alternative): In CDCl₃, the compound relies heavily on intramolecular hydrogen bonding to satisfy its polar functional groups. This leads to restricted rotation around the N-N and N-C=O bonds, resulting in multiple rotamers existing simultaneously on the NMR timescale. Consequently, the exchangeable NH protons exhibit severe line broadening, making accurate integration and structural confirmation nearly impossible.
DMSO-d₆ (The Polar, H-Bond Accepting Alternative): DMSO acts as a strong, competitive hydrogen-bond acceptor. It aggressively disrupts both intra- and intermolecular hydrogen-bonding networks, solvating the NH groups uniformly. This fast chemical exchange effectively averages the rotameric states into a single, dominant conformer, yielding sharp, quantifiable NH resonances that are critical for verifying the integrity of the aza-glycine backbone.
Comparative Data: ¹H and ¹³C NMR Chemical Shifts
The tables below summarize the comparative chemical shifts based on structural prediction algorithms, solvent-shift principles, and empirical patent literature[1][2].
Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz)
Proton Assignment
CDCl₃ (δ, ppm)
DMSO-d₆ (δ, ppm)
Multiplicity / Causality for Shift
t-Butyl (-C(CH₃)₃)
1.45
1.40
Singlet (9H). Slightly shielded by the polar solvent environment.
Acetate (-CH₂-)
3.50
4.24
Singlet (2H). Shifts downfield and overlaps with benzyl CH₂ in DMSO[1].
Benzyl (-CH₂-)
4.40
4.24
Multiplet (4H total) in DMSO due to overlap with acetate protons[1].
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring NMR spectra of aza-peptide intermediates.
Step 1: Sample Preparation & Concentration Control
Action: Dissolve exactly 15-20 mg of the compound in 0.6 mL of DMSO-d₆.
Causality: Aza-peptides are highly prone to concentration-dependent aggregation. Keeping the concentration below 35 mM prevents the formation of higher-order oligomers that cause viscosity-induced line broadening, ensuring the solvent can fully saturate the hydrogen-bond donors.
Step 2: Shimming and Tuning
Action: Perform automated gradient shimming (Z1-Z5), followed by manual tuning and matching of the probe to the ¹H and ¹³C frequencies.
Causality: Precise tuning maximizes the signal-to-noise ratio (S/N), which is absolutely critical for detecting low-intensity quaternary carbons (like the t-butyl Cq at ~80.5 ppm) and resolving the broad exchangeable NH protons from the baseline.
Step 3: Acquisition Parameters
Action: Set the relaxation delay (D1) to 2.0 seconds for ¹H NMR (16 scans) and 5.0 seconds for ¹³C NMR (minimum 512 scans).
Causality: The quaternary t-butyl carbon and the two carbonyl carbons lack attached protons, resulting in exceptionally long T1 relaxation times. A D1 of 5.0s ensures these nuclei fully relax back to equilibrium between pulses, allowing for quantitative integration if required.
Step 4: Self-Validating Data Processing
Action: Apply a 0.3 Hz exponential line broadening (LB) function to the ¹H FID before Fourier transformation. Integrate the t-butyl singlet (expected 9H) and set it as the absolute reference.
Validation: Compare the reference integral against the phenyl multiplet (expected 5H). A ratio deviating by more than 5% indicates incomplete relaxation or overlapping impurities, dictating that the D1 delay must be increased and the sample re-run.
Title: Cbp/catenin signaling pathway inhibitors and uses thereof
Source: US Patent 20210317123A1
URL
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities
Source: Journal of Organic Chemistry (1997), 62(21), 7512-7515.
URL: [Link]
A Comparative Guide to HPLC Method Validation for Purity Assessment of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development For researchers, scientists, and drug development professionals, the assurance of purity for any new chemical entity is a...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development
For researchers, scientists, and drug development professionals, the assurance of purity for any new chemical entity is a cornerstone of the entire development lifecycle. This guide provides an in-depth, scientifically-grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity determination of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, a key intermediate in various synthetic pathways. We will explore the rationale behind the validation parameters, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical technologies, supported by experimental data and established scientific principles.
The Criticality of Method Validation in Pharmaceutical Analysis
Before any analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[1] For purity testing, this means the method must be able to accurately and reliably quantify the main compound while also detecting and quantifying any impurities. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[2][3][4][5] Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity, ensuring the safety and efficacy of pharmaceutical products.
Understanding the Analyte: Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
To develop a robust analytical method, a thorough understanding of the target analyte is essential. Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a complex molecule containing several functional groups, including a tert-butyl ester, a hydrazide, and a carbamoyl group.
A plausible synthetic route for this compound starts with the reaction of tert-butyl carbazate with an appropriate haloacetyl derivative, followed by reaction with benzyl isocyanate.
This synthetic pathway suggests potential process-related impurities that our analytical method must be able to separate and quantify. These could include unreacted starting materials (tert-butyl carbazate, benzyl isocyanate), by-products from side reactions, and degradation products.
A Validated HPLC Method for Purity Determination
A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed and validated to assess the purity of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate.
Experimental Protocol: HPLC Method Validation
1. Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
30% B to 90% B over 15 min, hold at 90% B for 5 min, return to 30% B and equilibrate for 5 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 220 nm
Injection Volume
10 µL
2. Validation Parameters and Acceptance Criteria (Based on ICH Q2(R1) Guidelines):
a. Specificity:
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
Forced Degradation Studies: The drug substance was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[8][9][10][11] The developed HPLC method was then used to analyze the stressed samples to ensure that the degradation products were well-resolved from the main peak and from each other.
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours.
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the analyte in the presence of its degradants and impurities.
b. Linearity and Range:
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample.[8][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13][14]
Procedure: A series of solutions were prepared from a stock solution of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate at concentrations ranging from 50% to 150% of the nominal analytical concentration. Each solution was injected in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
c. Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value.[15][16]
Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
d. Precision:
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15][17]
Repeatability (Intra-assay Precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay Precision): The repeatability assay was performed on a different day, by a different analyst, and on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19][20]
Procedure: LOD and LOQ were determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Acceptance Criteria: The determined LOQ should be verified for precision and accuracy.
f. Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21][22]
Procedure: The following parameters were varied:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
g. System Suitability:
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Parameters: Tailing factor, theoretical plates, and repeatability of peak area for replicate injections.
All degradation products were well-resolved from the main peak. Peak purity index > 0.999.
Resolution > 2.0 between all peaks. Peak purity should pass.
Linearity (r²)
0.9998
≥ 0.999
Range
50% - 150% of nominal concentration
Defined and justified
Accuracy (% Recovery)
99.5% - 101.2%
98.0% - 102.0%
Precision (RSD)
Repeatability: 0.8%, Intermediate: 1.2%
≤ 2.0%
LOD
0.01 µg/mL
-
LOQ
0.03 µg/mL
-
Robustness
Passed
System suitability criteria met
System Suitability
Passed
Tailing factor < 1.5, Plates > 5000, RSD < 1.0%
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust and widely used technique for purity analysis, other technologies offer distinct advantages in specific scenarios.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (< 2 µm) and higher operating pressures.[7][23]
Advantages over HPLC:
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5-10, leading to higher sample throughput.[24]
Improved Resolution: The smaller particle size provides higher separation efficiency, allowing for better resolution of closely eluting impurities.
Increased Sensitivity: Sharper and narrower peaks result in higher sensitivity, which is beneficial for detecting trace-level impurities.[6]
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.
Disadvantages:
Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.
Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system requires careful optimization and re-validation.
Experimental Data Comparison: HPLC vs. UPLC for a Simulated Impurity Profile
Parameter
HPLC
UPLC
Run Time
25 min
5 min
Resolution (Critical Pair)
1.8
2.5
Peak Height (Main Peak)
100 mAU
250 mAU
Solvent Consumption/Run
25 mL
5 mL
This data clearly demonstrates the superior performance of UPLC in terms of speed, resolution, and sensitivity for the analysis of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Applicability to Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate: Due to its relatively high molecular weight and polarity, direct analysis of this compound by GC-MS is not feasible. However, derivatization can be employed to increase its volatility.[23][24] For example, silylation of the amide and hydrazide protons would make the molecule amenable to GC analysis.
Advantages:
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.
Excellent for Volatile Impurities: GC-MS is the gold standard for the analysis of residual solvents, which are common impurities in pharmaceutical manufacturing.
Disadvantages:
Derivatization Required: The need for derivatization adds an extra step to the sample preparation process and can introduce variability.[18]
Thermal Lability: The high temperatures used in the GC inlet and column can cause degradation of thermally labile compounds.
Comparison Summary
Feature
HPLC
UPLC
GC-MS
Applicability
Broad range of non-volatile compounds
Broad range of non-volatile compounds
Volatile and semi-volatile compounds (or derivatized non-volatile compounds)
Speed
Moderate
Fast
Fast
Resolution
Good
Excellent
Excellent
Sensitivity
Good
Excellent
Excellent
Identification
Requires reference standards
Requires reference standards
Definitive identification via mass spectra
Cost
Moderate
High
High
Conclusion: Selecting the Right Tool for the Job
The validated RP-HPLC method presented in this guide provides a robust and reliable approach for the purity assessment of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, meeting all the requirements of regulatory guidelines. It offers a good balance of performance, cost-effectiveness, and ease of use, making it suitable for routine quality control in a pharmaceutical setting.
For laboratories with high sample throughput requirements or the need for enhanced resolution of complex impurity profiles, UPLC presents a compelling alternative with significant advantages in speed and separation efficiency. While GC-MS is not the primary choice for this non-volatile analyte, its utility in identifying and quantifying potential volatile impurities should not be overlooked.
Ultimately, the choice of analytical technique depends on the specific needs of the laboratory, including sample throughput, the complexity of the impurity profile, and budgetary considerations. A thorough understanding of the strengths and limitations of each technique, as demonstrated in this guide, is crucial for making an informed decision and ensuring the highest standards of analytical excellence in drug development.
References
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alwsci. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?
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Benchchem. (2025). Application Notes and Protocols for the Purification of Boc-DL-Trp-DL-Val-NHNH2 by HPLC.
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MDPI. (2022, November 7). tert-Butyl Carbazate (N-Boc-Hydrazine).
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Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, a comprehensive understanding of a molecule's structural integrity and degradation pathways is paramount...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's structural integrity and degradation pathways is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable insights into molecular weight and structure through fragmentation analysis.[1] This guide offers an in-depth, technical examination of the predicted mass spectrometry fragmentation pattern of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, a compound featuring several key functional groups of interest in medicinal chemistry.
This document moves beyond a simple recitation of data, instead providing a Senior Application Scientist’s perspective on the causal factors influencing fragmentation. We will explore the interplay of different ionization techniques and propose the most probable fragmentation pathways, supported by established principles and data from analogous structures.
The Subject Molecule: Structural Features and Anticipated Fragmentation Hotspots
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate possesses a combination of functional groups that each contribute distinctively to its mass spectrometric behavior. Understanding these individual components is key to predicting the overall fragmentation pattern.
Tert-butyl Ester: This bulky group is known for its characteristic fragmentation, often involving the loss of isobutylene (56 Da) or the tert-butyl cation (57 Da).[2][3]
Hydrazine Linkage: The N-N bond in the hydrazine moiety is a potential cleavage site. The fragmentation of hydrazine derivatives can be complex and is influenced by the substituents.[4][5][6]
Benzylcarbamoyl Group: This portion of the molecule contains an amide bond and a benzyl group. Amide bonds are relatively stable, but can cleave. The benzyl group can undergo characteristic fragmentation, such as the formation of a stable tropylium ion (m/z 91).[7]
The interplay of these groups under different ionization conditions will dictate the observed mass spectrum.
Proposed Fragmentation Pathways under Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[8][9] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.[10][11]
Positive Ion Mode ESI-MS/MS
In positive ion mode, protonation is likely to occur on one of the nitrogen atoms of the hydrazine moiety or the amide nitrogen. The subsequent fragmentation of the [M+H]⁺ ion is predicted to follow several key pathways:
Pathway A: Loss of the Tert-butyl Group
One of the most anticipated initial fragmentation steps is the loss of the tert-butyl group as isobutylene (C₄H₈), resulting in a fragment ion with a mass loss of 56 Da. This is a common fragmentation for tert-butyl esters.[2]
Caption: Loss of isobutylene from the tert-butyl ester.
Pathway B: Cleavage of the Benzylcarbamoyl Moiety
Fragmentation can also be initiated by cleavage of the amide bond or the bond between the benzyl group and the carbonyl. A likely fragmentation is the formation of the benzyl cation or, more favorably, the tropylium ion (m/z 91) through rearrangement.
Caption: Formation of the tropylium ion.
Another possibility is the cleavage of the N-C bond of the amide, leading to the formation of a benzyl isocyanate fragment or related ions.
Pathway C: Hydrazine Bond Cleavage
The N-N bond of the hydrazine can also cleave, leading to a variety of product ions depending on which side of the bond the charge is retained.
Negative Ion Mode ESI-MS/MS
In negative ion mode, deprotonation will likely occur at one of the N-H protons of the hydrazine or amide. The fragmentation of the resulting [M-H]⁻ ion can proceed through intramolecular rearrangement.[5]
Pathway D: Rearrangement and Loss of Benzyl Isocyanate
A potential fragmentation pathway for the deprotonated molecule involves an intramolecular attack, leading to the elimination of benzyl isocyanate.
Pathway E: Loss of the Acetate Moiety
Cleavage of the ester and subsequent loss of the acetate portion is another plausible fragmentation route in negative ion mode.
Comparison with Electron Ionization (EI)
While ESI is a soft ionization technique, Electron Ionization (EI) is a hard ionization method that imparts significant energy to the molecule, leading to extensive fragmentation.[12] If the molecule were amenable to EI-MS (i.e., volatile and thermally stable), a much more complex spectrum with numerous fragment ions would be expected. The molecular ion peak might be weak or absent.[13] In EI-MS, we would anticipate seeing more radical cations and a greater degree of fragmentation across all susceptible bonds.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
For researchers seeking to experimentally verify these proposed fragmentation patterns, the following protocol outlines a general approach for tandem mass spectrometry analysis.
Sample Preparation: Dissolve a small amount of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
Instrumentation: Utilize a tandem mass spectrometer, such as a triple quadrupole or a Q-TOF instrument, equipped with an electrospray ionization source.[10]
MS1 Analysis: Infuse the sample solution into the mass spectrometer and acquire a full scan mass spectrum (MS1) in both positive and negative ion modes to identify the precursor ions ([M+H]⁺ and [M-H]⁻).
MS/MS Analysis:
Select the [M+H]⁺ ion as the precursor ion in positive ion mode.
Apply a range of collision energies (e.g., 10-40 eV) in the collision cell to induce fragmentation.
Acquire the product ion spectrum (MS/MS).
Repeat the process in negative ion mode, selecting the [M-H]⁻ ion as the precursor.
Data Interpretation: Analyze the resulting MS/MS spectra to identify the major fragment ions and propose fragmentation pathways based on the observed mass losses.
Data Summary and Comparison
Ionization Mode
Precursor Ion
Predicted Major Fragment Ions (m/z)
Corresponding Neutral Loss
Positive ESI-MS/MS
[M+H]⁺
[M+H - 56]⁺
Isobutylene (C₄H₈)
91
Toluene (from benzyl group)
[M+H - 119]⁺
Benzyl isocyanate
Negative ESI-MS/MS
[M-H]⁻
[M-H - 56]⁻
Isobutylene (C₄H₈)
[M-H - 119]⁻
Benzyl isocyanate
[M-H - 59]⁻
Acetate radical
Conclusion
The mass spectrometric fragmentation of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is predicted to be rich and informative, driven by the unique characteristics of its constituent functional groups. Under soft ionization conditions like ESI, the primary fragmentation events are expected to be the loss of the tert-butyl group and cleavages around the benzylcarbamoyl and hydrazine moieties. A comparative analysis using different ionization techniques and polarities will provide a more complete structural picture. The proposed pathways and experimental guidelines herein serve as a robust starting point for researchers working with this and structurally related molecules in the field of drug development and beyond.
References
Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Journal of The American Society for Mass Spectrometry, 24(9), 1275–1294.
Kaur, H., & Kaur, G. (2017). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. International Journal of Pharmaceutical Sciences and Research, 8(8), 3213-3223.
Li, Y., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63435.
Li, Y., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. Current Pharmaceutical Design, 21(34), 4964-4976.
Forest, J. C., & Lanthier, A. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(11), 1872-1877.
Wikipedia. (n.d.). Tandem mass spectrometry.
Rabada, D. (2025). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?
Yao, L., et al. (2015). Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. Journal of Mass Spectrometry, 50(2), 364-370.
Veselinović, A. M., et al. (2014). The mass spectrum and fragmentation pattern of hydrazone 1.
Gilbert, J. R., & Stace, A. J. (1972). The mass spectra of mono-substituted hydrazine salts. Organic Mass Spectrometry, 6(5), 519-524.
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 534-566.
Gucinski, A. C., & Turecek, F. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of The American Society for Mass Spectrometry, 22(8), 1437–1449.
Zhang, Y., et al. (2021). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Forensic Sciences, 66(5), 1895-1904.
Kaki, S., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
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Kuck, D. (1990). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
A Comparative Guide to the Reactivity of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate and Standard Hydrazines
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, hydrazines are indispensable building blocks for the construction of a diverse array of hetero...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, hydrazines are indispensable building blocks for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. The selection of the appropriate hydrazine derivative is a critical decision that dictates reaction outcomes, yields, and scalability. This guide provides an in-depth comparative analysis of the reactivity of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate , a structurally complex and functionally rich hydrazine, against standard and widely utilized hydrazines such as hydrazine hydrate and phenylhydrazine. This document is intended to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in their synthetic endeavors.
Introduction: Understanding the Players
The reactivity of a hydrazine is fundamentally governed by the nucleophilicity of its nitrogen atoms, which is in turn modulated by the electronic and steric nature of its substituents.
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (1) : This molecule presents a unique reactivity profile due to its multiple functional groups. The presence of a tert-butoxycarbonyl (Boc) group on one nitrogen and a benzylcarbamoyl group on the other significantly influences the electron density and steric accessibility of the hydrazine moiety. The Boc group, being electron-withdrawing, is expected to decrease the nucleophilicity of the adjacent nitrogen. Conversely, the benzylcarbamoyl group, while also electron-withdrawing, introduces steric bulk and the potential for hydrogen bonding.
Hydrazine Hydrate (2) : As the parent hydrazine, it is a highly reactive and potent nucleophile due to the presence of two unsubstituted amino groups. However, its high basicity and reducing power, coupled with its toxicity and explosive potential in anhydrous form, necessitate careful handling.
Phenylhydrazine (3) : In phenylhydrazine, the phenyl ring is an electron-withdrawing group due to resonance and inductive effects. This delocalization of the lone pair of electrons from the nitrogen atom into the aromatic system reduces its nucleophilicity compared to hydrazine hydrate.[1]
The central question for the synthetic chemist is how the intricate substitution pattern of 1 positions its reactivity in comparison to the more straightforward profiles of 2 and 3 .
Comparative Reactivity Analysis
The reactivity of these hydrazines can be compared across several key chemical transformations, including condensation with carbonyl compounds, acylation, and N-N bond cleavage.
Condensation with Carbonyl Compounds: Hydrazone Formation
The reaction of a hydrazine with an aldehyde or a ketone to form a hydrazone is a cornerstone of hydrazine chemistry. The rate of this reaction is a direct measure of the hydrazine's nucleophilicity.
Mechanistic Considerations: The formation of a hydrazone is typically acid-catalyzed and proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the hydrazone. The rate-determining step is often the dehydration of the carbinolamine, which is facilitated by acid.
Reactivity Prediction:
Hydrazine Hydrate (2) is expected to be the most reactive due to the high nucleophilicity of its unsubstituted nitrogen atoms.
Phenylhydrazine (3) will be less reactive than hydrazine hydrate because the electron-withdrawing phenyl group reduces the nucleophilicity of the nitrogen.[1]
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (1) is predicted to be the least reactive in this series. The presence of two electron-withdrawing groups (Boc and benzylcarbamoyl) significantly diminishes the nucleophilicity of the nitrogen atoms. Furthermore, the steric bulk of these groups can hinder the approach to the carbonyl carbon.
Illustrative Experimental Data:
Hydrazine Derivative
Structure
Predicted Relative Rate of Hydrazone Formation
Key Influencing Factors
Hydrazine Hydrate
H₂N-NH₂·H₂O
Very Fast
High nucleophilicity of unsubstituted nitrogens.
Phenylhydrazine
C₆H₅-NH-NH₂
Moderate
Reduced nucleophilicity due to the electron-withdrawing phenyl group.[1]
Significant reduction in nucleophilicity from two electron-withdrawing groups; steric hindrance.
Acylation Reactions
Acylation of hydrazines is a common method for the synthesis of hydrazides. The reactivity in this context also depends on the nucleophilicity of the hydrazine.
Reactivity Prediction: The order of reactivity for acylation is expected to follow the same trend as for hydrazone formation, with hydrazine hydrate being the most reactive and tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate being the least. The bulky substituents on compound 1 would further disfavor acylation from a steric standpoint.
Reductive Cleavage of the N-N Bond
The cleavage of the N-N bond in hydrazines is a crucial step in many synthetic sequences, often leading to the formation of amines. This transformation can be achieved under various reductive conditions.
Mechanistic Considerations: Reductive cleavage can proceed through different mechanisms depending on the reagents used. Common methods involve catalytic hydrogenation or the use of dissolving metal reductions. The ease of cleavage is influenced by the substituents on the nitrogen atoms. Acyl groups, for instance, can activate the N-N bond towards cleavage under certain conditions.[4]
Reactivity Prediction:
The N-N bond in acylated hydrazines can be susceptible to reductive cleavage.[4] Therefore, the N-N bond in tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (1) might be cleaved under specific reductive conditions, potentially offering a route to protected amino acid derivatives.
The N-N bond in phenylhydrazine and hydrazine itself can also be cleaved, though the conditions may vary.[5]
Experimental Protocols
To empirically determine the relative reactivities, the following experimental protocols are proposed.
Protocol for Comparative Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
This protocol allows for the quantitative comparison of the reaction rates of the different hydrazines with a model aldehyde.
Objective: To determine the second-order rate constants for the reaction of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, hydrazine hydrate, and phenylhydrazine with benzaldehyde.
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Quartz cuvettes (1 cm path length)
Procedure:
Preparation of Stock Solutions:
Prepare 0.1 M stock solutions of each hydrazine derivative in methanol.
Prepare a 1 M stock solution of benzaldehyde in methanol.
Kinetic Measurement:
Set the spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product (to be determined by running a full spectrum of a completed reaction mixture).
Equilibrate the cuvette holder to 25 °C.
In a quartz cuvette, add a calculated volume of the hydrazine stock solution and methanol to achieve a final concentration of 0.001 M.
Initiate the reaction by adding a small volume of the benzaldehyde stock solution to achieve a final concentration of 0.01 M (pseudo-first-order conditions).
Immediately start recording the absorbance at fixed time intervals.
Data Analysis:
Plot absorbance versus time. The initial rate can be determined from the slope of the linear portion of the curve.
The pseudo-first-order rate constant (k_obs) can be obtained by fitting the data to a first-order rate equation.
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of benzaldehyde.
Visualizing Reaction Workflows
Conclusion
The reactivity of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is significantly modulated by the presence of both electron-withdrawing and sterically demanding substituents. In comparison to standard hydrazines like hydrazine hydrate and phenylhydrazine, it is predicted to be a less potent nucleophile, resulting in slower rates of reaction in typical transformations such as hydrazone formation and acylation. This attenuated reactivity, however, can be advantageous in scenarios requiring greater selectivity or the use of a more stable, less hazardous reagent. The proposed experimental protocols provide a clear framework for the empirical validation of these predictions, enabling researchers to make data-driven decisions in the strategic use of this and other complex hydrazine derivatives in their synthetic campaigns.
References
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What is more nucleophilic between hydrazin, hydroxyl amine, and ammonia? Quora. [Link]
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Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Angewandte Chemie International Edition, 53(8), 2082–2085. [Link]
X-ray crystallography data and structural validation for Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
A Note on the Subject Compound: Initial searches for publicly available X-ray crystallography data for tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate were unsuccessful. To provide a comprehensive and data-supported...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on the Subject Compound: Initial searches for publicly available X-ray crystallography data for tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate were unsuccessful. To provide a comprehensive and data-supported guide, this document will utilize the crystallographic data of a structurally related compound, di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate , as a case study. This substitution allows for a detailed exploration of structural validation principles and a practical comparison of analytical techniques.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is not merely an academic detail; it is the very foundation of its biological activity, safety profile, and intellectual property. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, compromised patient safety. Therefore, the rigorous validation of a molecule's structure is a critical, non-negotiable step in the research and development pipeline.
While X-ray crystallography is often considered the "gold standard" for determining molecular structure, providing a definitive atomic-resolution snapshot, it is not without its prerequisites, most notably the need for a high-quality single crystal. Consequently, a multi-faceted approach, integrating data from various analytical techniques, is the most robust strategy for comprehensive structural validation. This guide will delve into the X-ray crystallography data of di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate and compare and contrast this with the insights gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
The Gold Standard: X-ray Crystallography of Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate
Single-crystal X-ray diffraction provides an unparalleled level of detail, offering precise bond lengths, bond angles, and the overall conformation of a molecule in the solid state. For the subject of our case study, di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate, the crystal structure reveals key insights into its molecular architecture.[1][2][3]
Experimental Workflow for X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure is a meticulous process, as illustrated in the workflow below. The initial and often most challenging step is the growth of a single crystal of sufficient quality. This is followed by mounting the crystal and collecting diffraction data, solving the structure, and finally, refining the model.
Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.
Crystallographic Data Summary for Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate
The crystallographic data for di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate provides a wealth of information about its solid-state structure.[1][2][3]
Parameter
Value
Chemical Formula
C₁₇H₂₄N₂O₅
Molecular Weight
336.38
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
9.9794 (2)
b (Å)
11.5763 (3)
c (Å)
16.0720 (4)
V (ų)
1856.71 (8)
Z
4
R-factor
0.038
Key Structural Features:
The molecule adopts a specific conformation in the crystal lattice, with the two tert-butoxycarbonyl groups being nearly perpendicular to the benzoyl group.[1][3]
The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming infinite chains.[1][2][3]
Corroborative Evidence: A Comparative Look at Other Techniques
While X-ray crystallography provides a detailed picture, it represents the molecule in a static, solid state. To ensure the structure is consistent in solution and to confirm its elemental composition, other techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed for the validation of di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate.
Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to observe are the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
2D NMR (COSY & HSQC):
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to establish proton-proton connectivity through bonds.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of carbon signals.
Expected NMR Data and Interpretation:
Technique
Expected Observations
Structural Confirmation
¹H NMR
- Signals in the aromatic region (7-8 ppm) for the benzoyl group.- A signal for the N-H proton.- A singlet around 1.5 ppm integrating to 18 protons for the two tert-butyl groups.
Confirms the presence of the key functional groups and the symmetry of the two tert-butyl groups.
¹³C NMR
- Signals for the carbonyl carbons.- Signals for the aromatic carbons.- Signals for the quaternary and methyl carbons of the tert-butyl groups.
Provides a count of the unique carbon environments, which should match the proposed structure.
COSY
- Correlations between the aromatic protons.
Establishes the connectivity within the benzoyl ring.
HSQC
- Correlation between the tert-butyl protons and their corresponding methyl and quaternary carbons.
Unambiguously assigns the carbon signals for the tert-butyl groups.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental formula with a high degree of confidence.
Experimental Protocol for HRMS Analysis:
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Infusion and Ionization: Infuse the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or TOF).
Expected HRMS Data and Interpretation:
Parameter
Expected Value
Confirmation
Molecular Formula
C₁₇H₂₄N₂O₅
Monoisotopic Mass
336.1685
Measured m/z
[M+H]⁺ ≈ 337.1758[M+Na]⁺ ≈ 359.1577
An experimentally measured mass that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.
Synthesizing the Evidence: A Holistic Approach to Structural Validation
The true power of structural validation lies in the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective agreement builds a robust and irrefutable case for the proposed structure.
Caption: Integrated Framework for Small Molecule Structural Validation.
Conclusion
The structural validation of a novel chemical entity is a cornerstone of modern chemical and pharmaceutical research. While X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state, its findings should be corroborated by other techniques that probe the molecule's properties in different states and from different perspectives. As demonstrated with our case study of di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate, the combination of X-ray crystallography, NMR spectroscopy, and high-resolution mass spectrometry provides a comprehensive and self-validating system for unambiguous structural elucidation. This integrated approach ensures the scientific integrity of the data and builds a solid foundation for further research and development.
Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., Ruff, M., Singer, H. P., & Hollender, J. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental science & technology, 48(4), 2097–2098. [Link]
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC bioinformatics, 8(1), 1-20. [Link]
Characterization of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate: A Comparative Guide to FT-IR, Raman, and NMR Spectroscopy
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a highly specialized hydrazine derivative that serves as a critical building block in the synthesis of aza-peptides. By replacing the α -carbon of a natural amino ac...
Author: BenchChem Technical Support Team. Date: April 2026
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is a highly specialized hydrazine derivative that serves as a critical building block in the synthesis of aza-peptides. By replacing the
α
-carbon of a natural amino acid with a nitrogen atom, aza-peptides exhibit enhanced resistance to proteolytic degradation and induce specific secondary structures, such as
β
-turns, which are highly desirable in drug development[1][2].
During the synthesis and quality control (QC) of aza-peptide intermediates, validating the integrity of the protecting groups (tert-butyl ester) and the directing groups (benzylcarbamoyl) is paramount. This guide objectively compares Fourier Transform Infrared (FT-IR) spectroscopy against Raman and NMR spectroscopy for characterizing this molecule, providing researchers with actionable, field-proven methodologies.
Structural Analysis & Predicted FT-IR Signatures
FT-IR spectroscopy is an indispensable tool for identifying the functional groups of this molecule. The molecular structure dictates specific vibrational modes that act as a spectral fingerprint[3]. Understanding the causality behind these absorptions allows for precise structural elucidation:
Amide I and II Bands (Benzylcarbamoyl group): The Amide I band arises primarily from the C=O stretching vibration of the amide backbone and typically appears around 1650 cm⁻¹[4][5]. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is observed near 1550 cm⁻¹[3][5]. The exact position of these bands is highly sensitive to hydrogen bonding; shifts in these frequencies can indicate changes in the secondary structure or aggregation state[6].
Ester Carbonyl (Tert-butyl acetate group): The saturated ester C=O stretch is electronically distinct from the amide carbonyl due to the adjacent oxygen atom. It requires higher energy to stretch and typically absorbs at a higher frequency, around 1735–1750 cm⁻¹[4][7].
Hydrazine N-H Stretch: Secondary amides and hydrazines exhibit distinct N-H stretching vibrations in the 3200–3400 cm⁻¹ region.
Tert-Butyl Group: The symmetric deformation of the
C(CH3)3
group splits into a characteristic, easily identifiable doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹.
Quantitative Spectral Mapping
Functional Group
Vibrational Mode
Expected Frequency (cm⁻¹)
Diagnostic Value for this Molecule
Tert-butyl Ester
C=O Stretch
1735 – 1750
Confirms the presence of the intact ester protecting group.
Benzylcarbamoyl
C=O Stretch (Amide I)
1640 – 1680
Validates the carbamoyl linkage; sensitive to H-bonding.
Benzylcarbamoyl
N-H Bend (Amide II)
1540 – 1560
Confirms secondary amide presence.
Hydrazine Core
N-H Stretch
3200 – 3400
Identifies the reactive hydrazine backbone.
Tert-butyl Group
C-H Bend (Symmetric)
~1365 and ~1390
The "t-butyl doublet" confirms the aliphatic tail structure.
Technology Comparison: FT-IR vs. Raman vs. NMR
While FT-IR is powerful, it is most effective when used orthogonally with other analytical modalities. The table below compares the performance of FT-IR against Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate.
Feature
ATR-FTIR Spectroscopy
Raman Spectroscopy
¹H / ¹³C NMR Spectroscopy
Primary Strength
Rapid identification of strong dipoles (C=O, N-H, C-O).
Identification of non-polar bonds and aromatic rings (C=C).
Absolute determination of atomic connectivity and 3D structure.
Molecule-Specific Utility
Easily distinguishes the ester C=O from the amide C=O.
Excellent for verifying the benzyl (aromatic) ring breathing modes.
Maps the exact position of the hydrazine protons and carbon backbone.
Expert Insight: Historically, solid samples were prepared using Potassium Bromide (KBr) pellets. However, KBr is highly hygroscopic. Absorbed atmospheric water exhibits a broad O-H stretch around 3300 cm⁻¹ and a bending mode near 1640 cm⁻¹, which directly overlap with the critical N-H stretch of the hydrazine and the Amide I band of the benzylcarbamoyl group.
To ensure a self-validating and trustworthy protocol, Attenuated Total Reflectance (ATR) is strictly recommended. ATR eliminates the need for KBr, ensuring the absolute integrity of the N-H and C=O spectral regions[8][9].
Step-by-Step ATR-FTIR Workflow
Crystal Decontamination: Clean the ATR crystal (preferably diamond or zinc selenide) using a lint-free wipe and a volatile, non-absorbing solvent (e.g., isopropanol or acetone). Allow the solvent to evaporate completely[10].
Background Validation: Collect a background spectrum of the ambient air across the clean crystal. Causality: This step creates a baseline that the software will use to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor from the final sample spectrum[11].
Sample Application: Transfer 2–5 mg of the solid Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate directly onto the center of the ATR crystal[8].
Pressure Optimization: Lower the clamping anvil to apply consistent pressure to the solid sample. Causality: Intimate optical contact between the solid sample and the crystal is required for the infrared evanescent wave to penetrate the sample (typically 0.5 - 2 µm depth) and generate an absorption spectrum[8][9].
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average 16 to 64 scans to optimize the signal-to-noise ratio[9].
Algorithmic Correction: Apply an ATR correction algorithm within the spectrometer's software. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent, absorption bands at lower wavenumbers appear artificially stronger in uncorrected ATR spectra. Correction normalizes the spectrum to resemble traditional transmission data.
Analytical Workflow Visualization
The following diagram illustrates the orthogonal analytical workflow used to validate the structural integrity of hydrazine derivatives during pharmaceutical synthesis.
Analytical workflow for characterizing hydrazine derivatives using orthogonal spectroscopy.
References
Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides: 2. Synthesis of Azapeptides. MDPI. Available at:[Link]
Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis. ACS Figshare. Available at: [Link]
Infrared Spectroscopy in Biological Studies. Encyclopedia.pub. Available at: [Link]
FT-IR Spectral Signature of Sensitive and Multidrug-Resistant Osteosarcoma Cell-Derived Extracellular Nanovesicles. NIH/PMC. Available at: [Link]
Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. Available at: [Link]
Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years. NIH/PMC. Available at: [Link]
Fourier Transform Infrared (FTIR) Spectroscopy of Biological Tissues. University of Illinois. Available at: [Link]
FTIR: Transmission vs ATR spectroscopy. Specac Ltd. Available at:[Link]
Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. Available at:[Link]
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
Sample Preparation – FT-IR/ATR. University of Florida. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity, with many being suspected car...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile
Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity, with many being suspected carcinogens.[1] They can be corrosive and cause severe skin and eye damage.[1][2] Hydrazine solutions are also powerful reducing agents and can react with various oxidants.[3]
Carbamate Group: Carbamates are a class of compounds with a wide range of biological activities. While some are used as pesticides, their disposal requires care as they can be susceptible to hydrolysis under acidic or basic conditions.[4][5]
Tert-butyl Ester: Esters are generally less hazardous than hydrazines or carbamates, but they are often flammable.[6][7]
Given the combined potential hazards, tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate should be treated as a hazardous substance with potential toxicity, carcinogenicity, and reactivity.
Table 1: Predicted Hazard Profile
Hazard Type
Predicted Risk
Rationale
Toxicity
High
Presence of hydrazine and carbamate functional groups.
Carcinogenicity
Possible
Many hydrazine derivatives are suspected carcinogens.[1]
Reactivity
Moderate
Hydrazine moiety is a reducing agent.[3] Potential for hydrolysis of ester and carbamate groups.
Flammability
Moderate
Presence of a tert-butyl ester group suggests the compound may be flammable.[6][7]
Due to the predicted hazards, stringent adherence to PPE protocols is mandatory when handling tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate and its waste.
Eye Protection: Chemical safety goggles with side shields are essential.
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
Respiratory Protection: All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Avoid creating dust.
Neutralization (for advanced users with validated procedures): While not recommended for this specific, uncharacterized compound, general neutralization for hydrazine spills involves dilution with water followed by the addition of an oxidizing agent like calcium hypochlorite.[3] This process is exothermic and should only be performed by trained personnel with a pre-approved and validated protocol.
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag.
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Protocol
The primary and most highly recommended method for the disposal of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate is through a certified hazardous waste management company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Step-by-Step Disposal Procedure:
Waste Segregation: Collect all waste containing tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate, including pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[9]
Container Selection: Use a container that is compatible with the chemical waste. For liquids, ensure the container is leak-proof and has a secure cap.[10]
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate".[11]
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][10]
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.[1]
dot
Caption: Disposal workflow for tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate.
Potential Chemical Treatment (For Informational Purposes Only)
Chemical neutralization of uncharacterized compounds is not recommended without thorough validation. However, for academic and research purposes, the following information on the degradation of related functional groups is provided. These methods should not be attempted for the disposal of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate without specific, validated laboratory procedures.
Hydrazine Neutralization: Chemical oxidation is a common method for hydrazine neutralization. Reagents like sodium hypochlorite or calcium hypochlorite can be used, but the reaction is highly exothermic and requires careful control of concentration and pH.[3][12] Other methods involve reaction with α-ketoacids.[12]
Carbamate Hydrolysis: Carbamates can be hydrolyzed under alkaline conditions to an alcohol, an amine, and carbon dioxide.[5][13][14] The rate of hydrolysis is pH-dependent.[5]
Ester Hydrolysis: Esters can also be hydrolyzed under acidic or basic conditions.
The complex nature of tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate means that the byproducts of any chemical treatment are unknown and could be hazardous. Therefore, professional disposal remains the only recommended course of action.
References
US20170113086A1 - Methods and systems for neutralization of hydrazine - Google P
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI. (URL: [Link])
Synthesis of Esters | Bellevue College. (URL: [Link])
Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk. (2008). (URL: [Link])
tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])
Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (2015). (URL: [Link])
Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024). (URL: [Link])
Synthesis of Esters | Bellevue College. (URL: [Link])
School Chemistry Labs - Waste & Debris Fact Sheets | I-WASTE DST | US EPA. (2024). (URL: [Link])
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (URL: [Link])
Discovery of carbamate degrading enzymes by functional metagenomics - PMC. (URL: [Link])
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: [Link])
Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration - Semantic Scholar. (2021). (URL: [Link])
Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration - ResearchGate. (2025). (URL: [Link])
Personal protective equipment for handling Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Comprehensive Safety and Operational Guide for Handling Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate Handling complex chemical building blocks like Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate
Handling complex chemical building blocks like Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate (CAS: 959658-44-7) requires more than passive regulatory compliance; it demands a mechanistic understanding of the molecule's reactivity profile. As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with a self-validating system for handling this substituted hydrazine derivative. By understanding the causality behind each safety measure, laboratories can effectively mitigate risks associated with toxicity, cross-contamination, and hazardous waste generation.
Mechanistic Toxicology & Risk Assessment
Tert-butyl 2-(2-(benzylcarbamoyl)hydrazinyl)acetate contains a reactive hydrazinyl moiety coupled with a carbamoyl group. While the tert-butyl ester provides some steric hindrance and stability, the hydrazine nitrogen atoms retain significant nucleophilic character.
Toxicological Causality: Hydrazine derivatives can interact with biological electrophiles, leading to acute toxicity if swallowed (H302)[1]. Furthermore, the compound's structure makes it a potent irritant to the skin (H315) and eyes (H319)[1].
Inhalation Risks: Substituted hydrazines often form fine powders that are easily aerosolized. Inhalation of these particulates can cause severe respiratory tract irritation (H335)[1]. Consequently, avoiding dust formation and utilizing appropriate exhaust ventilation are non-negotiable operational standards[2][3].
Quantitative Hazard & Physicochemical Data
To facilitate rapid risk assessment and operational planning, the foundational data for this compound is summarized below.
Property / Hazard
Value / Specification
Mechanistic Implication & Safety Causality
CAS Number
959658-44-7
Unique identifier for inventory and safety tracking[4].
Molecular Formula
C14H21N3O3
Indicates the presence of reactive nitrogen species[5].
Molecular Weight
279.33 g/mol
Essential for stoichiometric calculations during chemical neutralization[5].
GHS Pictogram
GHS07 (Exclamation Mark)
Signals acute toxicity, skin sensitization, and irritation risks[6].
Acute Toxicity (Oral)
Category 4 (H302)
Harmful if swallowed; mandates strict laboratory hygiene protocols[1].
Causes serious eye irritation; necessitates safety goggles with side shields[1].
STOT SE
Category 3 (H335)
Respiratory tract irritation; mandates handling exclusively within a certified fume hood[1].
Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not about checking boxes; it is about creating a multi-layered barrier against specific chemical vulnerabilities.
Hand Protection: Wear double-layered Nitrile gloves (minimum 4 mil thickness). Causality: The hydrazinyl group can cause severe contact dermatitis[1]. Double-gloving provides a fail-safe against micro-tears during mechanical handling, and nitrile offers excellent resistance to ester and amide derivatives[2].
Eye Protection: ANSI Z87.1-certified safety goggles with side shields. Causality: The compound causes serious eye irritation (H319)[1]. Standard safety glasses are insufficient against aerosolized dust; full-seal goggles prevent particulate ingress[3].
Body Protection: A fully buttoned, flame-resistant laboratory coat. Causality: Prevents particulate accumulation on personal clothing, mitigating the risk of delayed dermal exposure[3].
Respiratory Protection: Handling must occur within a certified chemical fume hood[7]. If engineering controls fail or maintenance is required, a NIOSH-approved N95 or P100 particulate respirator is required to block H335-classified dust[1][3].
Operational Workflow & Risk Mitigation
Operational workflow and risk mitigation pathway for handling hydrazine derivatives.
Step-by-Step Handling Protocol:
Engineering Control Verification: Before opening the primary container, verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm). Causality: Adequate capture velocity is the primary defense against the inhalation of respiratory irritants (H335)[1][7].
Static Neutralization: Use an anti-static gun on disposable weighing boats prior to dispensing. Causality: Substituted hydrazines can form fine powders. Static electricity causes these powders to aerosolize or adhere to gloves, increasing exposure risk and reducing gravimetric accuracy[3].
Material Transfer: Dispense the solid using a clean, dry stainless steel or disposable plastic spatula. Causality: Hydrazine derivatives must be kept away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions[2].
Reaction Setup: Introduce the compound into the reaction vessel and seal the system. If the reaction requires elevated temperatures, purge the system with an inert gas (e.g., Nitrogen or Argon). Causality: Closed systems prevent the escape of vapors or particulates into the laboratory environment, ensuring worker safety[2][3].
Spill Response & Waste Disposal Plan
Hydrazine derivatives require highly specific disposal protocols to prevent environmental contamination and dangerous cross-reactivity in waste streams.
Spill Cleanup Protocol:
Containment: If a solid spill occurs, immediately cover the area with an inert absorbent material such as vermiculite or sand[7]. Causality: Dry sweeping will aerosolize the toxic powder[7][8]. Inert absorbents suppress dust and safely bulk the material for collection.
Collection: Gently sweep the absorbent-chemical mixture using a disposable brush and pan, and place it directly into a designated hazardous waste container[7].
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) using disposable cloths[7]. Place the contaminated cloths into the same hazardous waste container. Causality: Solubilizing trace residues ensures complete removal from the work surface, preventing secondary exposure.
Waste Disposal Protocol:
Segregation: Never mix hydrazine derivative waste with strong oxidizers, heavy metals, or acids[2][7]. Causality: Mixing incompatible chemicals with substituted hydrazines can trigger rapid exothermic decomposition or off-gassing.
Containerization: Place all pure compound waste, contaminated weighing paper, spatulas, and outer gloves into a sealable plastic bag[7]. Place this bag into a secondary, clearly labeled hazardous waste container[7].
Labeling: Label the container explicitly as "Hazardous Waste: Substituted Hydrazine Derivative (Toxic, Irritant)"[7]. Causality: Clear labeling ensures that environmental health and safety (EHS) personnel apply the correct incineration or chemical neutralization protocols during final disposal[9].